molecular formula C14H11FO3 B1331898 4-(4-Fluoro-benzyloxy)-benzoic acid CAS No. 405-87-8

4-(4-Fluoro-benzyloxy)-benzoic acid

Cat. No.: B1331898
CAS No.: 405-87-8
M. Wt: 246.23 g/mol
InChI Key: RXXGPRFAVTVMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-benzyloxy)-benzoic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluoro-benzyloxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-benzyloxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGPRFAVTVMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(4-Fluoro-benzyloxy)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for the comprehensive analysis of the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating its physicochemical properties and biological activity. This document will navigate through the essential stages of synthesis, crystallization, characterization, and computational modeling, offering field-proven insights and methodologies.

Introduction: The Significance of Structural Elucidation

4-(4-Fluoro-benzyloxy)-benzoic acid belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorinated benzyloxy moiety can significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its bulk properties. A definitive crystal structure analysis provides invaluable information on bond lengths, bond angles, torsional angles, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This section outlines a reliable synthetic route and the subsequent crystallization strategies.

Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid

The synthesis of the title compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

Proposed Synthetic Protocol:

  • Reactants: 4-hydroxybenzoic acid and 1-(bromomethyl)-4-fluorobenzene.

  • Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃), will be used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. A polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., HCl). The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-Fluoro-benzyloxy)-benzoic acid.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often a trial-and-error process. The following techniques are recommended for growing crystals of 4-(4-Fluoro-benzyloxy)-benzoic acid:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is critical and can be guided by initial solubility tests.

Spectroscopic and Physicochemical Characterization

Prior to X-ray diffraction analysis, it is essential to characterize the synthesized compound to confirm its identity and purity.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O-C stretch of the ether linkage (~1250 cm⁻¹), and the C-F stretch of the fluorinated ring (~1220 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons of both benzene rings, the methylene protons of the benzyloxy group, and the acidic proton of the carboxyl group (which may be broad and downfield).

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methylene carbon.[3]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Physicochemical Properties
  • Melting Point: The melting point of the purified compound should be determined using a calibrated apparatus. A sharp melting point is indicative of high purity. For comparison, the melting point of 4-fluorobenzoic acid is 184 °C.[4]

  • Solubility: Qualitative solubility tests in a range of solvents will aid in selecting appropriate solvents for recrystallization and other analytical techniques.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure

This section details the workflow for determining the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid using single-crystal X-ray diffraction.

Experimental Workflow

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (e.g., Bruker APEXII) crystal_selection->data_collection Diffractometer data_reduction Data Reduction & Integration (e.g., SAINT) data_collection->data_reduction space_group Space Group Determination (e.g., XPREP) data_reduction->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation visualization Visualization & Analysis (e.g., OLEX2, Mercury) validation->visualization cif_deposition CIF Deposition (e.g., CCDC) visualization->cif_deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[5] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.

Expected Structural Features

Based on the crystal structures of similar benzoic acid derivatives, the following features are anticipated:

  • Hydrogen Bonding: The carboxylic acid groups are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating R²₂(8) ring motifs.[6]

  • Molecular Conformation: The dihedral angle between the two benzene rings will be a key conformational parameter. In 4-(4-Fluoro-phenoxy)benzoic acid, this angle is 70.99 (5)°.[6] The conformation of the benzyloxy linker will also be of significant interest.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which will influence the overall crystal packing.

  • Other Weak Interactions: C-H···O and C-H···F interactions are also likely to play a role in stabilizing the crystal structure.[6][7]

Crystallographic Data Summary

The final refined structure will be presented with a comprehensive set of crystallographic data, which should be summarized in a table similar to the one below.

ParameterValue (Example)
Chemical formulaC₁₄H₁₁FO₃
Formula weight246.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
β (°)Value to be determined
V (ų)Value to be determined
Z4
Dcalc (g/cm³)Value to be determined
μ (mm⁻¹)Value to be determined
F(000)Value to be determined
Reflections collectedValue to be determined
Independent reflectionsValue to be determined
R(int)Value to be determined
Final R indices [I>2σ(I)]Value to be determined
wR₂(all data)Value to be determined
Goodness-of-fit on F²Value to be determined

Computational Modeling: A Synergy with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), can be employed to complement and validate the experimental crystal structure.

Computational Workflow

computational_workflow cluster_setup Model Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis & Comparison initial_geometry Initial Geometry (from XRD) basis_set Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) initial_geometry->basis_set geometry_optimization Geometry Optimization basis_set->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation fmo Frontier Molecular Orbitals (HOMO-LUMO) geometry_optimization->fmo mep Molecular Electrostatic Potential geometry_optimization->mep hirshfeld Hirshfeld Surface Analysis geometry_optimization->hirshfeld compare_geometry Compare with XRD Data frequency_calculation->compare_geometry analyze_properties Analyze Electronic Properties fmo->analyze_properties mep->analyze_properties

Caption: Workflow for Computational Modeling.

Key Computational Analyses
  • Geometry Optimization: The experimental geometry from the X-ray structure is used as the starting point for a gas-phase geometry optimization. The calculated bond lengths and angles can then be compared with the experimental values.

  • Vibrational Analysis: The calculated vibrational frequencies can be compared with the experimental FTIR spectrum to aid in the assignment of the observed absorption bands.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their distribution provide insights into the molecule's reactivity and electronic properties.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

  • Hirshfeld Surface Analysis: This analysis provides a graphical representation of the intermolecular interactions in the crystal, allowing for a quantitative analysis of the different types of contacts.

Conclusion: A Holistic Understanding

The comprehensive analysis outlined in this guide, combining synthesis, crystallization, spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling, will provide a holistic understanding of the structural and electronic properties of 4-(4-Fluoro-benzyloxy)-benzoic acid. The resulting data will be invaluable for researchers in drug development and materials science, enabling informed decisions in the design of new molecules with tailored properties.

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen. [Link]

  • Hameed, S., Rauf, M. K., Ebihara, M., & Nazir, T. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. [Link]

  • Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. [Link]

  • Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. [Link]

  • Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • Thaimattam, R., & Sarma, J. A. R. P. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 752-755. [Link]

  • Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 733-745. [Link]

  • Bugay, D. E. (2001). X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

  • Njoya, L. G. K., Meva, F. E., & Ndjoko-Ioset, K. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

  • Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1686-1702. [Link]

  • A Comprehensive Review on Benzoic Acid and Its Derivatives. (2018). YMER, 17(4). [Link]

Sources

Solubility and stability studies of 4-(4-Fluoro-benzyloxy)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Fluoro-benzyloxy)-benzoic Acid

Executive Summary & Compound Profile

4-(4-Fluoro-benzyloxy)-benzoic acid is a lipophilic, weak organic acid often encountered as a key intermediate in the synthesis of PPAR agonists, specific MMP inhibitors, or as a metabolite of functionalized aryl-ether drugs. Its structure consists of a benzoic acid core linked via an ether bridge to a para-fluorinated benzyl ring.

Understanding the solubility and stability profile of this compound is critical for two reasons:

  • Process Chemistry: Optimizing yield during synthesis requires precise control over pH and solvent selection to prevent precipitation or degradation.

  • Pre-formulation: As a likely BCS Class II (Low Solubility, High Permeability) candidate, its bioavailability is rate-limited by dissolution.

Physicochemical Profile (Theoretical & Predicted)
PropertyValue / PredictionImplication
Molecular Formula C₁₄H₁₁FO₃MW: 246.24 g/mol
pKa (Acidic) ~4.2 (Carboxylic acid)Ionized at pH > 5.5; Unionized at gastric pH.
LogP (Lipophilicity) ~3.5 – 4.0High lipophilicity due to the fluorobenzyl ether tail.
Aqueous Solubility < 0.1 mg/mL (pH 1.2)Practically insoluble in acidic media.
Melting Point ~180–190°C (Estimated)High lattice energy contributes to low solubility.

Analytical Method Development: The Stability-Indicating System

Before initiating solubility or stability studies, a robust Stability-Indicating Method (SIM) must be established. The method must resolve the parent peak from potential degradation products (specifically 4-hydroxybenzoic acid and 4-fluorobenzaldehyde).

Recommended HPLC Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18). Rationale: High carbon load is needed to retain the lipophilic parent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5). Rationale: Suppresses ionization of the carboxylic acid, ensuring peak sharpness.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic primary absorption).

  • Temperature: 30°C.

Solubility Profiling Protocols

Solubility must be mapped across the physiological pH range to understand the "pH-solubility interplay."

Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for thermodynamic solubility.

Protocol:

  • Preparation: Add excess solid 4-(4-Fluoro-benzyloxy)-benzoic acid to 10 mL of media (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Equilibration: Agitate at 37°C for 24–48 hours.

  • Separation: Filter through a 0.45 µm PVDF filter (saturate filter first to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC against a standard curve.

Organic Solvent Solubility (Process Relevance)

For crystallization and synthesis, solubility in polar aprotic solvents is key.

  • High Solubility Predicted: DMSO, DMF, THF.

  • Moderate Solubility: Ethanol, Methanol, Acetone.

  • Low Solubility: Water, Hexane.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solid Addition Media Media Selection (pH 1.2, 4.5, 6.8) Start->Media Incubate Agitation (37°C, 24-48h) Media->Incubate Filter Filtration (0.45 µm PVDF) Incubate->Filter Equilibrium Analyze HPLC-UV Quantification Filter->Analyze Clear Filtrate Data Solubility Profile (mg/mL) Analyze->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Stability & Forced Degradation Studies

The ether linkage in 4-(4-Fluoro-benzyloxy)-benzoic acid is the primary site of potential chemical instability. While generally robust, it can succumb to oxidation or acid-catalyzed cleavage under extreme stress.

Stress Testing Protocol (ICH Q1A)
Stress TypeConditionDurationTarget DegradationMechanism
Acid Hydrolysis 1N HCl, 60°C24–48 hrs< 5%Ether cleavage is slow; requires strong acid.
Base Hydrolysis 1N NaOH, 60°C24–48 hrs< 2%Ether linkage is stable to base; salt formation occurs.
Oxidation 3% H₂O₂, RT2–24 hrs5–15%Critical Risk: Benzylic oxidation (C-H abstraction).
Thermal 80°C (Solid)7 days< 1%Decarboxylation is unlikely below melting point.
Photolytic 1.2 million lux hrs7 daysVariableAromatic rings absorb UV; radical formation possible.
Mechanistic Degradation Pathways

The most probable degradation route involves the benzylic ether position .

  • Oxidative Attack: Hydrogen peroxide or radical initiators attack the benzylic carbon (next to the ether oxygen).

  • Intermediate Formation: Formation of a hemiacetal or peroxide intermediate.

  • Cleavage: Breakdown into 4-Hydroxybenzoic acid and 4-Fluorobenzaldehyde (which subsequently oxidizes to 4-Fluorobenzoic acid).

Visualization: Degradation Pathway

Degradation Parent 4-(4-Fluoro-benzyloxy)- benzoic acid Oxidation Oxidative Stress (Benzylic Attack) Parent->Oxidation Intermediate Unstable Hemiacetal Oxidation->Intermediate Radical Mechanism Prod1 4-Hydroxybenzoic Acid Intermediate->Prod1 Cleavage Prod2 4-Fluorobenzaldehyde Intermediate->Prod2 Cleavage Prod3 4-Fluorobenzoic Acid Prod2->Prod3 Further Oxidation

Figure 2: Proposed oxidative degradation pathway focusing on the benzylic ether linkage.

Conclusion & Recommendations

4-(4-Fluoro-benzyloxy)-benzoic acid presents a classic profile of a lipophilic weak acid. Its stability is generally high, with the primary risk being oxidative cleavage at the benzylic position.

Key Takeaways for Development:

  • Formulation: Maintain pH > 5.5 to ensure solubility (salt form) or use co-solvents/surfactants if formulating the free acid.

  • Storage: Protect from light and oxidizing agents. The solid state is likely stable at room temperature.

  • Analysis: Use the proposed HPLC method with a gradient to ensure all hydrophobic degradants (like 4-fluorobenzaldehyde) are eluted and detected.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva: ICH Secretariat. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluorobenzoic acid. (Fragment analysis). Available at: [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Benzyloxy-Benzoic Acid Scaffolds

The 4-(4-fluoro-benzyloxy)-benzoic acid scaffold represents a promising chemotype in modern medicinal chemistry. The benzoic acid moiety provides a key interaction point for various biological targets, while the benzyloxy linkage offers a versatile vector for exploring structure-activity relationships. The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug discovery, often employed to enhance metabolic stability, modulate physicochemical properties, and improve target affinity.[1][2][3] However, the translation of a promising compound from a mere "hit" to a viable clinical candidate is critically dependent on its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4][5]

This in-depth technical guide provides a comprehensive framework for elucidating the pharmacokinetic properties of 4-(4-fluoro-benzyloxy)-benzoic acid derivatives. While specific preclinical or clinical data for this exact class of compounds are not extensively published, this document will leverage established principles and state-of-the-art methodologies to outline a robust strategy for their evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a thorough ADME assessment.

I. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[6][7][8] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7][]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good passive diffusion, while a B-A Papp significantly greater than the A-B Papp (an efflux ratio >2) indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[7][10]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[7][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[7][10]

  • Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to either the apical (A-B) or basolateral (B-A) chamber.[7][]

  • Sampling: Samples are collected from the receiver chamber at predefined time points over a 2-hour incubation period.[7]

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11][12][13]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[]

Causality Behind Experimental Choices:

  • The bidirectional nature of the assay is crucial for identifying compounds that are substrates of efflux transporters, a common liability for drug candidates.[7][14][15]

  • The use of reference compounds with known human absorption (e.g., atenolol for low permeability and propranolol for high permeability) allows for the contextualization and ranking of the test compounds.[7]

Data Presentation: Interpreting Permeability Data
CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Predicted Human Absorption
Atenolol (Control)< 1< 1~1Low
Propranolol (Control)> 10> 10~1High
Test Compound X5.215.63.0Moderate (potential for efflux)

II. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body via the systemic circulation. A key determinant of a drug's distribution profile is its extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[16] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target and to be metabolized and excreted.[16][17]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard method for determining the fraction of a drug that is bound to plasma proteins.[16][18]

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used. One chamber is filled with plasma, and the other with a protein-free buffer.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.[16]

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Causality Behind Experimental Choices:

  • Equilibrium dialysis minimizes non-specific binding compared to other methods like ultrafiltration.[18]

  • Performing the assay at physiological temperature (37°C) is essential for mimicking in vivo conditions.[16]

Data Presentation: Plasma Protein Binding of Representative Compounds
CompoundFraction Unbound (fu) in Human Plasma (%)Potential Clinical Implication
Warfarin (Control)1.1Highly bound, potential for drug-drug interactions
Metformin (Control)96Lowly bound, wider distribution
Test Compound Y5.8Moderately to highly bound

III. Metabolism: The Biotransformation of Drugs

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast majority of clinically used drugs.[19][20][21] The fluorine atom in 4-(4-fluoro-benzyloxy)-benzoic acid derivatives is expected to influence their metabolic stability, potentially by blocking sites of metabolism.[3][22][23]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the intrinsic clearance of a compound by incubating it with human liver microsomes, which are rich in CYP enzymes.[24]

Step-by-Step Methodology:

  • Incubation Mixture: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices:

  • The inclusion of NADPH is essential as it is a required cofactor for CYP-mediated metabolism.[24]

  • Running a parallel incubation without NADPH helps to distinguish between enzymatic and non-enzymatic degradation.[24]

Experimental Protocol: Cytochrome P450 Inhibition Assay

It is crucial to determine if a new chemical entity inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions.[19][25][26]

Step-by-Step Methodology:

  • Incubation: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and NADPH.

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite of the probe substrate is monitored.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

Data Presentation: Metabolic Stability and CYP Inhibition Profile

CompoundIn Vitro t½ (min) in HLMIntrinsic Clearance (µL/min/mg protein)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Verapamil (Control)< 10High< 1> 50
Test Compound Z45Moderate> 5015

IV. Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile). In vivo pharmacokinetic studies in preclinical species are essential for understanding the complete disposition of a drug.[27]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This study determines key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[28]

Step-by-Step Methodology:

  • Animal Dosing: Two groups of rats are used. One group receives the test compound intravenously (IV), and the other receives it orally (PO).[27]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.[29][30]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine the key PK parameters.

Causality Behind Experimental Choices:

  • The IV dosing group is essential for determining the absolute bioavailability of the orally administered drug.

  • The use of validated bioanalytical methods ensures the accuracy and reliability of the concentration data.[29][30]

Data Presentation: Key Pharmacokinetic Parameters in Rats
ParameterIV AdministrationPO Administration
Dose1 mg/kg10 mg/kg
Cmax (ng/mL)500250
Tmax (h)0.11.0
AUC (ng*h/mL)12003000
t½ (h)2.52.8
Clearance (mL/min/kg)13.9-
Volume of Distribution (L/kg)3.0-
Bioavailability (%)-25

Visualizing the Pharmacokinetic Workflow

Pharmacokinetic_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics Absorption Absorption (Caco-2 Permeability) Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Systemic Circulation Metabolism Metabolism (Microsomal Stability, CYP Inhibition) Distribution->Metabolism Hepatic Uptake PK_Study Preclinical PK Study (e.g., Rat) Metabolism->PK_Study Informs In Vivo Study Design Excretion Excretion (Urine, Feces) PK_Study->Excretion Definitive Disposition Data

Caption: A streamlined workflow for the pharmacokinetic evaluation of new chemical entities.

Conclusion: A Pathway to Clinical Success

The pharmacokinetic profiling of 4-(4-fluoro-benzyloxy)-benzoic acid derivatives is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can gain a comprehensive understanding of a compound's ADME properties. This knowledge is paramount for identifying candidates with favorable drug-like characteristics, optimizing lead compounds, and ultimately, increasing the probability of success in clinical development. The early and thorough assessment of pharmacokinetics, in accordance with regulatory guidelines from bodies like the FDA and EMA, is an indispensable component of modern drug discovery.[31][32][33]

References

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Caco2 assay protocol. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • In Vitro ADME Assays. Alera Labs. [Link]

  • Role of P-Glycoprotein in Drug Disposition. ResearchGate. [Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • In Vivo Pharmacokinetics. Jubilant Biosys. [Link]

  • Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. ResearchGate. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • EMA, Drugmakers Weigh FDA Draft Guidance on Physiologically Based PK Analyses. [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

  • In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. PubMed. [Link]

  • Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. PubMed. [Link]

  • Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. [Link]

  • The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. [Link]

  • Fascinating pharmacokinetics: understanding ADME. ResearchGate. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

  • Guidance for Industry. FDA. [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis Zone. [Link]

  • Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Scilit. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • The ABCD of clinical pharmacokinetics. PMC - NIH. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

Sources

A Guide to the Strategic Selection of Starting Materials for the Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(4-Fluoro-benzyloxy)-benzoic acid

4-(4-Fluoro-benzyloxy)-benzoic acid is a key structural motif and a valuable intermediate in the landscape of modern drug discovery and materials science. Its unique combination of a fluorinated benzyl group and a benzoic acid moiety makes it a versatile building block for synthesizing complex molecules with tailored biological activities and material properties. The efficacy, scalability, and cost-effectiveness of any synthesis are fundamentally dictated by the initial choice of starting materials.

This technical guide provides an in-depth analysis of the optimal starting materials and the underlying synthetic strategy for preparing 4-(4-Fluoro-benzyloxy)-benzoic acid. Moving beyond a simple list of reagents, this document delves into the causal logic behind the chosen synthetic route, emphasizing the principles of chemical reactivity and the necessity of protecting group strategies. We will explore a field-proven, three-step workflow that ensures high yields and purity, providing researchers and drug development professionals with a robust and reproducible methodology.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

The core of the target molecule is an ether linkage. The most powerful and direct method for forming such a bond is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide electrophile.[1][2] Applying this logic to our target molecule, we can envision two primary retrosynthetic disconnections at the ether oxygen.

G cluster_0 Retrosynthetic Disconnections Target 4-(4-Fluoro-benzyloxy)-benzoic acid RouteA Route A (Preferred) Target->RouteA Disconnect C-O RouteB Route B (Disfavored) Target->RouteB Disconnect C-O NucleophileA Nucleophile: 4-Hydroxybenzoic acid (as phenoxide) RouteA->NucleophileA ElectrophileA Electrophile: 4-Fluorobenzyl halide RouteA->ElectrophileA NucleophileB Nucleophile: 4-Fluorobenzyl alcohol (as alkoxide) RouteB->NucleophileB ElectrophileB Electrophile: 4-Halobenzoic acid RouteB->ElectrophileB

Caption: Retrosynthetic analysis of the target molecule.

Route A involves the reaction of a phenoxide derived from 4-hydroxybenzoic acid with a 4-fluorobenzyl halide. Route B involves the reaction of an alkoxide from 4-fluorobenzyl alcohol with a 4-halobenzoic acid.

The success of the Williamson ether synthesis hinges on the SN2 mechanism, which is highly sensitive to steric hindrance and the nature of the carbon atom bearing the leaving group.[3] The reaction proceeds efficiently with primary alkyl halides but is slow or fails entirely with aryl halides, where the carbon is sp² hybridized and sterically shielded.[3]

  • Analysis of Route A: The electrophile is a primary benzylic halide (4-fluorobenzyl halide). This is an ideal substrate for an SN2 reaction.

  • Analysis of Route B: The electrophile is an aryl halide (4-halobenzoic acid). SN2 reactions do not occur at sp²-hybridized carbons of aryl halides under standard Williamson conditions.

The Imperative of a Protecting Group Strategy

While 4-hydroxybenzoic acid is the correct phenolic starting material, it possesses two acidic protons: one on the carboxylic acid (-COOH) and one on the phenol (-OH). The carboxylic acid proton is significantly more acidic than the phenolic proton. When a base is introduced to form the phenoxide required for the ether synthesis, it will preferentially deprotonate the carboxylic acid. This prevents the formation of the desired nucleophile and halts the reaction.

Therefore, a protection-deprotection strategy is not merely an option but a necessity. The carboxylic acid must be "masked" in a non-acidic form, the etherification performed, and then the carboxylic acid must be regenerated. The most common and efficient method is to convert the carboxylic acid into an ester.

This leads to a robust three-step synthetic workflow:

  • Protection: Esterification of 4-hydroxybenzoic acid.

  • Core Reaction: Williamson ether synthesis on the resulting ester.

  • Deprotection: Saponification (hydrolysis) of the ester to reveal the final product.

G Start 4-Hydroxybenzoic Acid Protected Methyl 4-Hydroxybenzoate Start->Protected Step 1: Esterification Intermediate Methyl 4-(4-Fluoro- benzyloxy)benzoate Protected->Intermediate Step 2: Williamson Ether Synthesis Final 4-(4-Fluoro-benzyloxy) -benzoic Acid Intermediate->Final Step 3: Saponification

Caption: The mandatory three-step workflow for the synthesis.

A Detailed Examination of Starting Materials and Reagents

The Phenolic Component: 4-Hydroxybenzoic Acid and its Ester

4-Hydroxybenzoic acid is a widely available and inexpensive commodity chemical, making it the ideal starting point. The first step is its conversion to a simple alkyl ester, typically the methyl or ethyl ester, via Fischer esterification.[4]

Material Formula Molar Mass ( g/mol ) Melting Point (°C) Key Role
4-Hydroxybenzoic AcidC₇H₆O₃138.12214-217Primary Starting Material
MethanolCH₃OH32.04-97.6Reagent & Solvent
Sulfuric Acid (conc.)H₂SO₄98.0810Acid Catalyst
Methyl 4-HydroxybenzoateC₈H₈O₃152.15127-131Protected Intermediate

Experimental Protocol: Step 1 - Fischer Esterification of 4-Hydroxybenzoic Acid [5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add an excess of anhydrous methanol to act as both reactant and solvent (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 4-hydroxybenzoate, which can be further purified by recrystallization.

The Electrophilic Partner: 4-Fluorobenzyl Bromide

The ideal electrophilic partner is 4-fluorobenzyl bromide. It is a primary benzylic halide, making it highly reactive towards SN2 displacement.[6] It is commercially available from numerous suppliers. For advanced applications or supply chain control, it can also be synthesized via the free-radical bromination of 4-fluorotoluene.[7]

Material Formula Molar Mass ( g/mol ) Boiling Point (°C) Key Role
4-Fluorobenzyl BromideC₇H₆BrF189.0285 (at 15 mmHg)Electrophile
Potassium CarbonateK₂CO₃138.21N/A (decomposes)Base
Dimethylformamide (DMF)C₃H₇NO73.09153Aprotic Polar Solvent

The Core Reaction: Williamson Ether Synthesis

With the protected phenoxide precursor (methyl 4-hydroxybenzoate) and the primary halide (4-fluorobenzyl bromide) in hand, the central ether-forming reaction can proceed. This step requires a base to deprotonate the phenolic hydroxyl group and a polar aprotic solvent to facilitate the SN2 reaction.

G Phenoxide Methyl 4-hydroxybenzoate (phenoxide form) TS [ Sₙ2 Transition State ] Phenoxide->TS Nucleophilic Attack Halide 4-Fluorobenzyl bromide Halide->TS Product Methyl 4-(4-Fluoro-benzyloxy)benzoate TS->Product Bromide leaves

Caption: Mechanism of the Williamson ether synthesis step.

Experimental Protocol: Step 2 - Etherification

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq).

  • Solvent: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.

  • Electrophile Addition: Add 4-fluorobenzyl bromide (approx. 1.0-1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. This will often precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If the product is not a solid, extract the aqueous mixture with a solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Final Transformation: Deprotection via Saponification

The final step is to unmask the carboxylic acid by hydrolyzing the methyl ester. This is achieved through saponification, a base-catalyzed hydrolysis reaction.[8][9]

Experimental Protocol: Step 3 - Saponification [8]

  • Setup: Dissolve the ester product from the previous step (methyl 4-(4-fluoro-benzyloxy)benzoate, 1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 1-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Acidification: After cooling, remove the organic solvent (MeOH or THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with cold dilute hydrochloric acid (HCl).

  • Isolation: The final product, 4-(4-fluoro-benzyloxy)-benzoic acid, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the pure final product.

Summary and Concluding Remarks

The synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid is most effectively and logically approached using 4-hydroxybenzoic acid and 4-fluorobenzyl bromide as the foundational starting materials. A critical analysis of the reaction mechanism reveals the non-negotiable requirement for a three-step sequence involving protection (esterification), core reaction (Williamson ether synthesis), and deprotection (saponification). This strategic approach circumvents reactivity issues and ensures a high-yielding, reproducible, and scalable process suitable for both academic research and industrial drug development. By understanding the "why" behind each reagent and step, scientists can confidently execute and adapt this synthesis for their specific applications.

References

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzyl bromide. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid, a key intermediate in the development of novel therapeutics and advanced materials. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights to ensure successful synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

4-(4-Fluoro-benzyloxy)-benzoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a fluorinated benzyl group into the benzoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination is a common tactic in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds.

These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[1][2] Their utility extends to the synthesis of more complex molecules, such as ligands for liquid crystal polymers and potent inhibitors of enzymes implicated in various diseases.[3][4] The synthetic protocol detailed herein provides a reliable pathway to access this important class of molecules for further research and development.

The Synthetic Strategy: Williamson Ether Synthesis

The most common and efficient method for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide, leading to the formation of the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where a strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, thereby generating the more nucleophilic phenoxide ion.[5][6] The choice of base, solvent, and reaction temperature is critical for maximizing the yield and minimizing side reactions.

Experimental Workflow

The overall experimental workflow for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid can be visualized as a three-stage process: reaction setup, reaction monitoring and workup, and finally, purification and characterization.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Characterization A Dissolve 4-hydroxybenzoic acid and K2CO3 in DMF B Add 4-fluorobenzyl bromide A->B Stir at RT C Heat reaction mixture (e.g., 80-90°C) B->C D Monitor by TLC C->D E Cool to RT, pour into water D->E Upon completion F Acidify with HCl E->F G Filter the precipitate F->G H Wash precipitate with water G->H I Recrystallize from Ethanol/Water H->I J Dry the product I->J K Characterize (m.p., NMR, IR) J->K

Figure 1: Experimental workflow for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid.

Detailed Synthesis Protocol

This protocol outlines the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid from 4-hydroxybenzoic acid and 4-fluorobenzyl bromide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-Hydroxybenzoic acidC₇H₆O₃138.12≥99%Sigma-Aldrich
4-Fluorobenzyl bromideC₇H₆BrF189.03≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Sigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.462 M solutionFisher Scientific
EthanolC₂H₅OH46.07Reagent gradeFisher Scientific
Deionized WaterH₂O18.02---In-house
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesC₆H₁₄86.18ACS gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq, e.g., 5.0 g, 36.2 mmol) and anhydrous potassium carbonate (2.5 eq, e.g., 12.5 g, 90.5 mmol).

    • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Addition of Electrophile:

    • To the stirred suspension, add 4-fluorobenzyl bromide (1.1 eq, e.g., 7.5 g, 39.8 mmol) dropwise over 10 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.[7]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the 4-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of cold deionized water with stirring.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M hydrochloric acid.[7] This will precipitate the carboxylic acid product.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with copious amounts of deionized water to remove any remaining inorganic salts.

    • For further purification, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.

Characterization

The identity and purity of the synthesized 4-(4-fluoro-benzyloxy)-benzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the C-O-C ether linkage.

Mechanistic Rationale and Troubleshooting

Williamson_Ether_Synthesis cluster_reactants cluster_intermediates cluster_products R1 4-Hydroxybenzoic Acid I1 Phenoxide Intermediate R1->I1 + K2CO3 (Base) R2 4-Fluorobenzyl Bromide P1 4-(4-Fluoro-benzyloxy)-benzoic Acid R2->P1 I1->P1 + 4-Fluorobenzyl Bromide (SN2 Attack)

Figure 2: Simplified reaction mechanism of the Williamson ether synthesis.

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without causing significant hydrolysis of the ester or other side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient heating, short reaction time, or wet reagents/solvents. Ensure all materials are anhydrous and monitor the reaction to completion by TLC.

    • Impure Product: The presence of unreacted starting materials can be addressed by careful purification, such as column chromatography if recrystallization is insufficient. Side products from the reaction of the carboxylate with the benzyl bromide are generally minimal under these conditions but can be removed during the acidic workup and recrystallization.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid. By understanding the underlying principles of the Williamson ether synthesis and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. This will enable further exploration of the therapeutic and material applications of this versatile class of compounds.

References

  • Yasuda, M., et al. (2000). Crystal and Molecular Structures of (E)-2,3-Bis(p-tolyl)-2-butenedinitrile and (E)-2,3-Bis(p-methoxyphenyl)-2-butenedinitrile. Analytical Sciences, 16(5), 555-556. Available at: [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. PubChem. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Available at: [Link]

  • ScienceOpen. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E, E64(7), o1339. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

Sources

Introduction: Rationale for Investigating 4-(4-Fluoro-benzyloxy)-benzoic acid as a PPAR Agonist

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential cell culture applications of 4-(4-Fluoro-benzyloxy)-benzoic acid. While direct biological studies on this specific molecule are not extensively published, its structural similarity to known biologically active compounds, particularly agonists of Peroxisome Proliferator-Activated Receptors (PPARs), provides a strong rationale for its investigation in metabolic and cellular differentiation research. This document outlines the scientific basis for this hypothesis and provides detailed protocols for researchers to explore its potential activities.

4-(4-Fluoro-benzyloxy)-benzoic acid belongs to the benzyloxy-benzoic acid class of compounds. Structural analogs, such as 4-benzyloxy-benzylamino derivatives and 4-(4'-chlorobenzyloxy)benzoic acid, have been identified as potent modulators of cellular metabolism.[1][2] Specifically, the 4-benzyloxybenzoic acid scaffold is a key feature in a chemotype that has been evolved to create selective PPARα agonists.[1]

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.[1][3] The three main isoforms are:

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle, it is a major regulator of lipid metabolism and fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis (fat cell differentiation), lipid storage, and insulin sensitivity.[3][4]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.

Given the established activity of structurally related compounds, it is hypothesized that 4-(4-Fluoro-benzyloxy)-benzoic acid may act as a PPAR agonist. The following application notes provide protocols to test this hypothesis in relevant cell culture models.

Key Cell Culture Applications and Protocols

Two primary cell-based assays are proposed to characterize the activity of 4-(4-Fluoro-benzyloxy)-benzoic acid:

  • PPARα/γ Luciferase Reporter Assay: To determine if the compound can activate PPARα and/or PPARγ and to quantify its potency (EC50).

  • 3T3-L1 Adipocyte Differentiation Assay: To assess the functional effect of the compound on a key PPARγ-mediated biological process.

Application Note 1: PPARα/γ Luciferase Reporter Assay

Principle

This assay utilizes a host cell line (e.g., HEK293T) engineered to express a specific PPAR isoform (α or γ) and a luciferase reporter gene.[5][6][7] The reporter gene is under the control of a promoter containing PPAR response elements (PPREs). If the test compound activates the expressed PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, leading to a measurable light signal.

Experimental Workflow

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Incubation cluster_measure Day 3: Measurement cluster_analyze Data Analysis seed Seed HEK293T cells expressing PPARα/γ and luciferase reporter into 96-well plates treat Treat cells with a dilution series of 4-(4-Fluoro-benzyloxy)-benzoic acid and known agonists/antagonists seed->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Read luminescence on a plate reader lyse->read analyze Normalize data and generate dose-response curves to calculate EC50 values read->analyze

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Detailed Protocol

Materials:

  • HEK293T cell line stably expressing human PPARα or PPARγ and a PPRE-luciferase reporter construct.[5][8]

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Opti-MEM or similar serum-free medium.

  • 4-(4-Fluoro-benzyloxy)-benzoic acid, stock solution in DMSO.

  • Positive Controls: GW7647 (PPARα agonist), Rosiglitazone (PPARγ agonist).[7][9]

  • Negative Control: DMSO vehicle.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count the appropriate PPAR-expressing HEK293T cells.

    • Seed 20,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a serial dilution of 4-(4-Fluoro-benzyloxy)-benzoic acid in serum-free medium. A typical starting range would be from 100 µM down to 1 nM.

    • Prepare similar dilution series for the positive control agonists.

    • Aspirate the media from the cells and replace with 90 µL of fresh serum-free medium.

    • Add 10 µL of the diluted compounds to the respective wells. Ensure a final DMSO concentration of <0.1%.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Luminescence Measurement (Day 3):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • Normalize the raw luminescence units (RLU) to the vehicle control.

  • Plot the normalized RLU against the log concentration of the compound.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

ParameterDescription
RLU Relative Luminescence Units
EC50 Half-maximal effective concentration
Emax Maximum observed effect

A potent activation of the luciferase signal, comparable to the positive control, would suggest that 4-(4-Fluoro-benzyloxy)-benzoic acid is an agonist of the specific PPAR isoform tested.

Application Note 2: 3T3-L1 Adipocyte Differentiation Assay

Principle

3T3-L1 preadipocytes can be differentiated into mature, lipid-laden adipocytes in vitro. This process is heavily dependent on the activation of PPARγ, which is considered the master regulator of adipogenesis.[3][10] By treating 3T3-L1 cells with an appropriate differentiation cocktail, with or without the test compound, one can assess the compound's ability to promote or enhance adipocyte differentiation. The primary endpoint is the accumulation of intracellular lipid droplets, which can be visualized and quantified by Oil Red O staining.[9]

Experimental Workflow

G cluster_prep Day -2 to 0: Growth to Confluence cluster_induction Day 0 to 2: Induction cluster_maturation Day 2 to 8: Maturation cluster_analysis Day 8: Analysis seed Seed 3T3-L1 preadipocytes grow Grow to 100% confluence seed->grow contact_inhibit Maintain at confluence for 48h (Contact Inhibition) grow->contact_inhibit induce Change to differentiation medium (MDI) +/- Test Compound contact_inhibit->induce maintain Change to insulin-containing medium +/- Test Compound (every 2 days) induce->maintain stain Fix cells and stain with Oil Red O maintain->stain quantify Image and quantify lipid accumulation stain->quantify

Caption: Workflow for the 3T3-L1 Adipocyte Differentiation Assay.

Detailed Protocol

Materials:

  • 3T3-L1 preadipocyte cell line.

  • DMEM with 10% Bovine Calf Serum (BCS).

  • DMEM with 10% Fetal Bovine Serum (FBS).

  • Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS and 1 µg/mL Insulin.

  • 4-(4-Fluoro-benzyloxy)-benzoic acid, stock solution in DMSO.

  • Positive Control: Rosiglitazone (1 µM).

  • Negative Control: DMSO vehicle.

  • 10% Formalin or 4% Paraformaldehyde for fixation.

  • Oil Red O staining solution.

  • Isopropanol.

Procedure:

  • Cell Seeding and Growth (Day -2 to 0):

    • Seed 3T3-L1 cells in a 24-well plate in DMEM with 10% BCS.

    • Grow cells until they reach 100% confluence (Day 0). Allow them to remain confluent for an additional 48 hours.

  • Induction of Differentiation (Day 0):

    • Aspirate the medium and replace it with MDI differentiation medium.

    • Add 4-(4-Fluoro-benzyloxy)-benzoic acid (e.g., at 1, 10, and 50 µM), Rosiglitazone, or DMSO vehicle to the respective wells.

  • Maturation Phase (Day 2 onwards):

    • After 48 hours, remove the MDI medium and replace it with maintenance medium (containing insulin).

    • Continue to add the test compound, positive control, or vehicle to the appropriate wells.

    • Replace the maintenance medium (with fresh compound) every 2 days for a total of 8 days.

  • Oil Red O Staining (Day 8):

    • Wash cells gently with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash again with distilled water.

    • Add Oil Red O solution to each well and incubate for 1 hour.

    • Aspirate the stain and wash repeatedly with water until the background is clear.

    • Acquire images using a microscope.

  • Quantification (Optional):

    • After imaging, add 200 µL of 100% isopropanol to each well to elute the stain.

    • Read the absorbance at 510 nm on a plate reader.

Data Interpretation

A significant increase in the number and size of red-stained lipid droplets, as well as an increase in absorbance from the eluted stain, compared to the vehicle control, would indicate that 4-(4-Fluoro-benzyloxy)-benzoic acid promotes adipocyte differentiation, likely through the activation of PPARγ.

Treatment GroupExpected OutcomeInterpretation
Vehicle (DMSO) Minimal lipid accumulationBaseline differentiation
Rosiglitazone Robust lipid accumulationPositive control for PPARγ-mediated differentiation
Test Compound Dose-dependent increase in lipid accumulationCompound promotes adipogenesis, likely via PPARγ

Summary and Future Directions

The structural characteristics of 4-(4-Fluoro-benzyloxy)-benzoic acid make it a compelling candidate for investigation as a PPAR agonist. The protocols detailed in this guide provide a robust framework for testing this hypothesis in vitro. Positive results from these assays would warrant further investigation, including:

  • Isoform Selectivity: Testing against PPARβ/δ to determine selectivity.

  • Target Gene Expression Analysis: Using qPCR to measure the upregulation of known PPAR target genes (e.g., FABP4, LPL, CD36) in treated cells.

  • Mechanism of Action Studies: Investigating potential off-target effects and confirming direct binding to the PPAR ligand-binding domain.

These studies will be crucial in elucidating the biological activity of 4-(4-Fluoro-benzyloxy)-benzoic acid and determining its potential as a tool compound for metabolic research or as a lead for drug development.

References

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. (1988). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PPARgamma in adipocyte differentiation and metabolism--novel insights from genome-wide studies. (2010). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Regulation of PPARgamma activity during adipogenesis. (2005). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (2012). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. Retrieved February 2, 2026, from [Link]

  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]

  • Activation of PPARγ at an Early Stage of Differentiation Enhances Adipocyte Differentiation of MEFs Derived From Type II Diabetic TSOD Mice and Alters Lipid Droplet Morphology. (2019). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Pathways regulating PPARγ-mediated adipocyte differentiation are shown... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (2012). Oxford Academic. Retrieved February 2, 2026, from [Link]

Sources

Application Note & Protocols: A Strategic Guide to Developing Enzyme Inhibitors from 4-(4-Fluoro-benzyloxy)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing a multitude of therapeutic areas from oncology to infectious diseases. The selection of a suitable starting scaffold is a critical decision that profoundly influences the trajectory of a discovery program. 4-(4-Fluoro-benzyloxy)-benzoic acid is an attractive starting scaffold for several strategic reasons:

  • Structural Rigidity and Versatility: The molecule possesses a rigid biphenyl-like core connected by a flexible benzyloxy linker. This combination allows for defined spatial presentation of functional groups while permitting conformational adjustments to fit various enzyme active sites.

  • Key Functional Handles: It features a terminal carboxylic acid, which is an ideal anchor point for chemical modification. The carboxylic acid can be readily converted into a diverse array of functional groups, most commonly amides, to explore interactions with enzyme active sites.[1][2][3] The fluorine atom provides a site for potential hydrogen bonding or metabolic blocking without significantly increasing steric bulk.

  • Privileged Substructure: Benzoic acid derivatives are common motifs in a wide range of biologically active compounds, including inhibitors of enzymes like steroid 5α-reductase, acetylcholinesterase, and carbonic anhydrase.[4][5] This history of success suggests that the core structure is well-tolerated biologically and provides a solid foundation for building potency.

This guide provides a comprehensive workflow for utilizing 4-(4-Fluoro-benzyloxy)-benzoic acid as a foundational scaffold for a hit-finding or lead-optimization campaign. We present a detailed protocol for the synthesis of a focused amide library and a robust enzymatic assay for evaluating inhibitory activity.

Overall Discovery Workflow

The process of developing enzyme inhibitors from the starting scaffold follows a logical, multi-stage progression. The key stages involve chemical synthesis to create a library of diverse analogs, followed by biological screening to identify active compounds and quantify their potency.

Discovery_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_biology Phase 2: Biological Evaluation Start Start: 4-(4-Fluoro-benzyloxy) -benzoic acid Scaffold Reagents Select Diverse Amine Building Blocks Start->Reagents Design Library Coupling Parallel Amide Coupling Reaction Reagents->Coupling Purify Purification & QC (HPLC, LC-MS, NMR) Coupling->Purify Crude Products Screen Primary Screen: Single-Point Inhibition Assay Purify->Screen Pure Compounds DoseResp Dose-Response Assay for Active 'Hits' Screen->DoseResp Identify 'Hits' IC50 IC50 Determination & Data Analysis DoseResp->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Overall workflow from scaffold to SAR analysis.

Protocol 1: Synthesis of a Focused Amide Library

The most direct method to generate structural diversity from 4-(4-Fluoro-benzyloxy)-benzoic acid is through amide bond formation.[1][2] This protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an activating agent, HOBt (Hydroxybenzotriazole), to facilitate the reaction between the carboxylic acid and a panel of primary or secondary amines.

Rationale for Reagent Selection
  • EDC/HOBt: This combination is widely used in medicinal chemistry for its efficiency and the suppression of side reactions, particularly racemization if chiral amines are used.[3] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is used to scavenge the HCl produced during the reaction and to ensure the amine nucleophile is deprotonated and reactive.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates.

General Reaction Scheme

Amide_Coupling compound 4-(4-Fluoro-benzyloxy)-benzoic acid reagents EDC, HOBt, DIPEA DMF, Room Temp compound->reagents amine Amine (R-NH2) amine->reagents product Target Amide Derivative reagents->product Forms Amide Bond

Caption: Amide coupling reaction scheme.

Step-by-Step Synthesis Protocol

This protocol is for a single reaction in a 20 mL scintillation vial. It can be adapted for parallel synthesis formats.

  • Preparation: To a clean, dry 20 mL scintillation vial containing a magnetic stir bar, add 4-(4-Fluoro-benzyloxy)-benzoic acid (123 mg, 0.5 mmol, 1.0 eq).

  • Dissolution: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solid is completely dissolved.

  • Reagent Addition: Add HOBt (76 mg, 0.56 mmol, 1.12 eq) and EDC·HCl (108 mg, 0.56 mmol, 1.12 eq) to the solution. Stir for 10 minutes at room temperature. A slight warming of the solution may be observed.

  • Amine & Base Addition: Add the selected amine (0.5 mmol, 1.0 eq) followed by DIPEA (0.175 mL, 1.0 mmol, 2.0 eq).

  • Reaction: Cap the vial and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of 1N HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay

Once a library of compounds is synthesized, the next step is to evaluate their biological activity. This protocol describes a general, adaptable method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[6][7] The IC₅₀ is a quantitative measure of the potency of an inhibitor.[8][9]

Assay Principle

This assay measures the rate of an enzymatic reaction by monitoring the formation of a product over time, typically through a change in absorbance or fluorescence. The assay is performed in the absence and presence of various concentrations of the inhibitor. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.[10][11]

Materials & Reagents
  • Target Enzyme (e.g., human steroid 5α-reductase 2)

  • Substrate (e.g., testosterone)

  • Cofactor (e.g., NADPH)

  • Assay Buffer (e.g., 40 mM potassium phosphate, pH 6.5)

  • Test Compounds (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Finasteride for 5α-reductase)

  • 96-well microplate (UV-transparent or black, depending on detection method)

  • Microplate reader

Step-by-Step Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • In a 96-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (0% inhibition) or 1 µL of a high concentration of the positive control inhibitor (100% inhibition).

  • Enzyme Preparation: Prepare a solution of the enzyme in cold assay buffer at a concentration that will yield a linear reaction rate for at least 15-20 minutes.

  • Pre-incubation: Add 50 µL of the enzyme solution to each well of the plate containing the compounds. Mix gently and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer. To initiate the reaction, add 50 µL of this mix to all wells simultaneously using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the product formation (e.g., by monitoring the decrease in NADPH absorbance at 340 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) from the linear portion of the kinetic curve (e.g., change in absorbance per minute).

    • Normalize the data by calculating the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_100%_inhibition) / (V_0%_inhibition - V_100%_inhibition))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[10]

Data Presentation & Interpretation

The results from the screening cascade should be summarized to facilitate structure-activity relationship (SAR) analysis. A clear table allows for easy comparison of compound structures and their corresponding inhibitory potencies.

Table 1: Hypothetical SAR Data for an Amide Library

Compound IDR-Group (from Amine)Molecular WeightIC₅₀ (µM)
FBBA-001Cyclohexyl341.4115.2
FBBA-0024-Chlorophenyl385.822.5
FBBA-0033-Pyridyl352.368.9
FBBA-004Benzyl365.405.1
FBBA-005Morpholinoethyl388.45> 50

Interpretation: From this hypothetical data, an initial SAR trend can be observed. The introduction of an aromatic ring in the R-group (FBBA-002, FBBA-004) appears to be beneficial for potency compared to a simple alkyl group (FBBA-001). The electron-withdrawing chloro-substituent on the phenyl ring (FBBA-002) further enhances activity. The bulky and polar morpholinoethyl group (FBBA-005) is poorly tolerated, suggesting the binding pocket may have hydrophobic character. These initial insights guide the design of the next generation of inhibitors.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 2, 2026, from [Link]

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 2). 4-Fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

  • Hartmann, R. W., et al. (1997). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Journal of Medicinal Chemistry, 40(14), 2313-2322. Retrieved February 2, 2026, from [Link]

  • Jayashree, B. S., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. Retrieved February 2, 2026, from [Link]

  • Muhammad, K., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1234. Retrieved February 2, 2026, from [Link]

  • Saeed, A., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1146-1149. Retrieved February 2, 2026, from [Link]

  • Kumar, N., & Prasher, P. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Journal of Applied Pharmaceutical Science, 3(10), 143-147. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 627, 114257. Retrieved February 2, 2026, from [Link]

  • Pagariya, R. F., & Thakare, N. S. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(1), 498-502. Retrieved February 2, 2026, from [Link]

  • Tektas, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. Retrieved February 2, 2026, from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1639-1653. Retrieved February 2, 2026, from [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 2, 2026, from [Link]

  • Plakhotnikova, M. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 2, 2026, from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024, January 14). IC50. Retrieved February 2, 2026, from [Link]

  • Gunda, P., & Kumar, H. M. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5464-5467. Retrieved February 2, 2026, from [Link]

  • Papalia, G. A., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 605, 113824. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)benzoic acid. Retrieved February 2, 2026, from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). Enzyme Inhibition. Retrieved February 2, 2026, from [Link]

  • Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 2, 2026, from [Link]

  • Aryal, S. (2022, April 19). Enzyme Inhibitors. Microbe Notes. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024, January 20). Enzyme inhibitor. Retrieved February 2, 2026, from [Link]

Sources

Scale-up synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Scale-Up Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid, a key intermediate in the development of various pharmaceutical and materials science compounds. The described method is based on the Williamson ether synthesis, a robust and well-established reaction, optimized for safety, efficiency, and scalability. We detail the reaction mechanism, provide a step-by-step protocol for a 100-gram scale synthesis, outline critical safety procedures, and describe analytical methods for in-process control and final product validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Rationale

4-(4-Fluoro-benzyloxy)-benzoic acid is a valuable building block in organic synthesis. Its structure, featuring a fluorinated benzyl ether linked to a benzoic acid moiety, makes it a precursor for compounds with applications in liquid crystal technology and as active pharmaceutical ingredients. The efficient and large-scale production of this intermediate is therefore of significant industrial interest.

The chosen synthetic strategy is the Williamson ether synthesis , which involves the reaction of a deprotonated phenol with an alkyl halide.[1] This method was selected for its numerous advantages in a scale-up context:

  • High Atom Economy: The reaction is a direct coupling with minimal byproduct formation.

  • Convergent Synthesis: It joins two key fragments, 4-hydroxybenzoic acid and 4-fluorobenzyl chloride, which are commercially available and relatively inexpensive.

  • Predictable Mechanism: The SN2 reaction mechanism is well-understood, allowing for rational optimization of reaction parameters.

  • Robustness: The reaction tolerates a range of functional groups and can be performed under various conditions, including in aqueous media with phase-transfer catalysts, enhancing its "green" profile.[2]

The overall reaction proceeds as follows:

Figure 1. General reaction scheme for the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid via Williamson ether synthesis.

The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a phenoxide salt. This highly nucleophilic phenoxide then displaces the chloride from 4-fluorobenzyl chloride to form the desired ether linkage. The carboxylate group, being a weaker nucleophile under these conditions, does not significantly compete in the alkylation reaction.

Process Safety Assessment

A thorough safety assessment is critical before commencing any scale-up synthesis. The primary hazards in this process are associated with the starting materials and reagents.

Substance CAS No. Key Hazards Handling Precautions
4-Fluorobenzyl chloride 352-11-4Corrosive, Flammable Liquid, Lachrymator, Harmful if swallowed. Causes severe skin burns and eye damage.[3][4][5]Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Keep away from ignition sources.[4]
4-Hydroxybenzoic acid 99-96-7Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]Avoid generating dust. Handle in a ventilated area. Wear standard PPE (gloves, goggles, lab coat).
Potassium Hydroxide (KOH) 1310-58-3Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.Handle with extreme care. Wear heavy-duty chemical-resistant gloves, safety goggles, and a face shield. Prepare solutions in a fume hood, adding KOH slowly to water to control the exothermic reaction.
Dimethylformamide (DMF) 68-12-2Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.Use in a closed system or a well-ventilated fume hood. Avoid skin contact and inhalation. Use appropriate PPE.
Hydrochloric Acid (HCl) 7647-01-0Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.Handle in a fume hood. Wear acid-resistant gloves, goggles, and a face shield. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of 4-(4-Fluoro-benzyloxy)-benzoic acid. All operations should be conducted in a suitable reaction vessel within a walk-in fume hood.

Materials and Equipment
Reagent MW ( g/mol ) Amount (g) Moles (mol) Equivalents Supplier/Grade
4-Hydroxybenzoic acid138.1269.1 g0.501.0>99%, for synthesis[6]
Potassium Hydroxide (85%)56.1172.8 g1.102.2Technical Grade
4-Fluorobenzyl chloride144.5775.2 g0.521.04>98%, for synthesis[3]
Dimethylformamide (DMF)73.09700 mL--Anhydrous
Deionized Water18.02~3 L---
Hydrochloric Acid (37%)36.46As needed--Reagent Grade
Ethanol46.07~500 mL--Reagent Grade
  • Equipment: 2 L three-neck round-bottom flask (or jacketed reactor), overhead mechanical stirrer, condenser, temperature probe, heating mantle (or circulating bath), addition funnel, large Büchner funnel, and vacuum flask.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge 4-Hydroxybenzoic Acid and DMF to Reactor C Add KOH solution to reactor (T < 30°C) A->C B Prepare KOH solution (72.8g in 200mL H₂O) B->C D Stir for 30 min to form dipotassium salt C->D E Add 4-Fluorobenzyl Chloride (T < 40°C) D->E F Heat to 80-85°C for 4-6 hours E->F G Monitor reaction by TLC/HPLC F->G G->F If incomplete H Cool to Room Temperature G->H If complete I Quench: Pour into 2L Ice Water H->I J Acidify to pH 2-3 with conc. HCl I->J K Stir for 1 hour to complete precipitation J->K L Filter solid product K->L M Wash cake with Deionized Water L->M N Dry crude product in vacuum oven at 60°C M->N O Recrystallize from Aqueous Ethanol N->O P Filter pure product O->P Q Dry final product to constant weight P->Q

Caption: Experimental workflow for the scale-up synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid.

Step-by-Step Procedure
  • Reactor Setup: Equip a 2 L three-neck flask with an overhead stirrer, condenser, and temperature probe.

  • Reagent Charging: Charge the reactor with 4-hydroxybenzoic acid (69.1 g, 0.50 mol) and dimethylformamide (DMF, 700 mL). Begin stirring to form a slurry.

  • Base Preparation: In a separate beaker, carefully dissolve potassium hydroxide (72.8 g of 85% pellets, ~1.10 mol KOH) in 200 mL of deionized water. This is highly exothermic; use an ice bath to control the temperature.

  • Salt Formation: Slowly add the KOH solution to the reactor via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 30°C. After addition, stir the resulting solution for an additional 30 minutes at room temperature. Both the phenolic and carboxylic acid protons will be deprotonated to form the dipotassium salt.

  • Alkylation: Slowly add 4-fluorobenzyl chloride (75.2 g, 0.52 mol) to the reactor over 20-30 minutes. A mild exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) or HPLC. The reaction is complete when the 4-hydroxybenzoic acid spot/peak is consumed.

  • Work-up - Quench & Precipitation: Once complete, cool the reaction mixture to room temperature. In a separate large vessel (e.g., 5 L beaker), prepare 2 L of ice-cold deionized water. Slowly pour the reaction mixture into the cold water with vigorous stirring.

  • Acidification: Carefully acidify the aqueous mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A thick white precipitate of the product will form.

  • Isolation: Continue stirring the slurry for 1 hour to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove inorganic salts and residual DMF.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

    • Expected crude yield: 110-120 g (90-97%).

Purification by Recrystallization
  • Transfer the crude, dry product to a suitable flask.

  • Add a mixture of ethanol and deionized water (approximately 80:20 v/v). Use approximately 4-5 mL of solvent per gram of crude product.

  • Heat the mixture to reflux with stirring until all the solid dissolves completely.

  • Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold 50% aqueous ethanol.

  • Dry the final product in a vacuum oven at 60-70°C to a constant weight.

    • Expected final yield: 98-108 g (80-88% overall). Purity: >99.5% by HPLC.

Reaction Mechanism and Causality

The core of this synthesis is the Williamson ether formation, an SN2 reaction. Understanding the mechanism explains the choice of reagents and conditions.

G Reactants 4-Hydroxybenzoic Acid + 2 KOH Phenoxide Dipotassium Salt (Phenoxide & Carboxylate) Reactants->Phenoxide Step 1: Deprotonation (Fast, Acid-Base) TS SN2 Transition State Phenoxide->TS Step 2: Nucleophilic Attack AlkylHalide 4-Fluorobenzyl Chloride AlkylHalide->TS Product Product Salt TS->Product Formation of Ether + KCl FinalProduct 4-(4-Fluoro-benzyloxy) -benzoic acid Product->FinalProduct Step 3: Acidification (Work-up)

Caption: Reaction mechanism of the Williamson ether synthesis for the target molecule.

  • Choice of Base (KOH): A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group (pKa ≈ 9.3). Using two equivalents of KOH ensures that both the phenol and the more acidic carboxylic acid (pKa ≈ 4.5) are deprotonated. This prevents the carboxylic acid from acting as a proton source and ensures the phenoxide is present in its most nucleophilic form.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the potassium salt of the starting material and promotes the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion exposed and highly reactive.

  • Temperature (80-85°C): Elevated temperature increases the reaction rate, ensuring the synthesis is completed within a practical timeframe for a production environment. This temperature is a balance between achieving a reasonable rate and preventing potential side reactions or degradation.

Analytical Characterization

Validation of the final product's identity and purity is essential. The following are typical analytical results.

Technique Specification Expected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point USP/Ph. Eur. method184-188 °C
Purity (HPLC) RP-C18, UV detection≥ 99.5% area
¹H NMR (400 MHz, DMSO-d₆)δ 12.8 (s, 1H, COOH), 7.91 (d, 2H), 7.48 (dd, 2H), 7.22 (t, 2H), 7.08 (d, 2H), 5.18 (s, 2H, OCH₂)
Mass Spec (ESI-) m/z[M-H]⁻ at 245.07

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient base or wet reagents. 2. Reaction time or temperature too low. 3. Inactive 4-fluorobenzyl chloride.1. Use fresh, dry reagents and ensure accurate weighing. 2. Increase reaction time or temperature slightly (e.g., to 90°C). 3. Check the purity of the alkylating agent.
Low Yield 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization. 3. Side reactions (e.g., elimination).1. Ensure pH is sufficiently low (2-3) and allow adequate time for precipitation. 2. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling. 3. Maintain strict temperature control during the reaction.
Product is Oily/Gummy 1. Presence of residual DMF. 2. Insufficient drying.1. Ensure thorough washing of the filter cake with water. 2. Dry the product under vacuum at an appropriate temperature until the weight is constant.

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid. By employing the Williamson ether synthesis with carefully selected conditions, the target compound can be produced in high yield and purity. The detailed procedural steps, safety assessment, and troubleshooting guide provide a solid foundation for researchers and process chemists to successfully implement this synthesis on a larger scale.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Fluorobenzyl chloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Monitoring the Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the Williamson ether synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles.

Foundational Principles & Expected Results

The synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid is a classic Sₙ2 reaction where the phenoxide of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[1] TLC is an indispensable tool for monitoring this transformation. By separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase, TLC provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

The key to effective TLC analysis lies in the polarity differences between the reactants and the product.

  • 4-Hydroxybenzoic Acid (Starting Material): Highly polar due to the presence of both a carboxylic acid and a phenolic hydroxyl group, which can engage in strong hydrogen bonding with the silica gel stationary phase. This results in low mobility and a low Retention Factor (Rf).[2][3]

  • 4-Fluorobenzyl Bromide (Starting Material): Significantly less polar than 4-hydroxybenzoic acid. It lacks hydrogen bond-donating groups and interacts with the silica gel primarily through weaker dipole-dipole interactions.[4] Consequently, it travels much further up the plate, exhibiting a high Rf.

  • 4-(4-Fluoro-benzyloxy)-benzoic Acid (Product): Has an intermediate polarity. The conversion of the polar phenolic hydroxyl group to a less polar benzyl ether reduces its affinity for the silica gel compared to 4-hydroxybenzoic acid. However, the remaining carboxylic acid group ensures it is still significantly more polar than 4-fluorobenzyl bromide.

This difference in polarity is the basis for separation, as summarized in the table below.

Table 1: Compound Polarity and Expected Rf Values

Compound Structure Relative Polarity Expected Rf (in 3:1 Hexane:Ethyl Acetate + 1% Acetic Acid)
4-Hydroxybenzoic Acid HO-C₆H₄-COOH High ~ 0.1 - 0.2
4-Fluorobenzyl Bromide F-C₆H₄-CH₂Br Low ~ 0.8 - 0.9

| 4-(4-Fluoro-benzyloxy)-benzoic Acid | F-C₆H₄-CH₂O-C₆H₄-COOH | Medium | ~ 0.4 - 0.5 |

Standard TLC Workflow

The process of monitoring the reaction follows a straightforward workflow, from sample preparation to the final analysis of the developed plate.

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Development & Visualization cluster_analysis Analysis A Prepare Mobile Phase (e.g., 3:1 Hex:EtOAc + AcOH) B Prepare TLC Plate (Draw baseline in pencil) A->B C Spot Samples: 1. 4-Hydroxybenzoic Acid (SM1) 2. 4-Fluorobenzyl Bromide (SM2) 3. Co-spot (SM1 + Rxn) 4. Reaction Mixture (Rxn) B->C D Develop Plate in Saturated Chamber C->D E Dry Plate D->E F Visualize Under UV Lamp (254 nm) E->F G Circle Spots & Mark Solvent Front F->G H Calculate Rf Values G->H I Interpret Results H->I

Figure 1. Standard workflow for TLC reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this analysis? A good starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as 3:1 Hexane:Ethyl Acetate . Because both a starting material and the product are carboxylic acids, they may streak. To obtain sharp, well-defined spots, add a small amount (~1%) of acetic or formic acid to the mobile phase.[5][6]

Q2: How can I visualize the spots? All compounds are colorless. All three key compounds (reactants and product) contain aromatic rings, which makes them strongly UV-active. They can be easily visualized by shining a short-wave UV lamp (254 nm) on the TLC plate.[7][8] The compounds will appear as dark purple or black spots against the fluorescent green background of the plate.[9]

Q3: My spots are streaking vertically. What's wrong? Streaking is the most common issue when analyzing carboxylic acids on silica gel.[5] This happens for two main reasons:

  • Sample Overload: You have spotted too much material on the plate.[10][11] Dilute your sample and re-spot.

  • Strong Acid-Silica Interaction: The acidic protons of the carboxylic acid can interact too strongly with the slightly acidic silanol (Si-OH) groups on the silica gel surface, causing tailing.[12][13] The definitive solution is to add a few drops of a competing acid, like glacial acetic acid, to your eluting solvent. This protonates the analyte, minimizing its interaction with the stationary phase and resulting in compact spots.[5]

Q4: I see a spot at the baseline that won't move. What is it? A spot that remains on the baseline (Rf = 0) is indicative of a highly polar compound that is completely adsorbed by the silica gel and not moved by the mobile phase. In this reaction, this is almost certainly the salt of your starting material, 4-hydroxybenzoate, which is formed under basic reaction conditions. It is ionic and therefore extremely polar.

Q5: How do I know when the reaction is complete? The reaction is considered complete when the spot corresponding to the limiting reagent, 4-hydroxybenzoic acid (the low Rf spot) , has been completely consumed and is no longer visible in the reaction mixture lane. A strong spot corresponding to your product should be visible at an intermediate Rf.

In-Depth Troubleshooting Guides

Problem 1: Poor Spot Resolution (Spots are too close or overlapping)
  • You Ask: "My starting material and product spots are merging. I can't tell them apart clearly. How can I improve the separation?"

  • The Cause: The polarity of your mobile phase is not optimized. If spots are too close together and have high Rf values, the mobile phase is too polar (too much ethyl acetate), eluting them too quickly. If the spots are clustered near the baseline, the mobile phase is not polar enough (too much hexane).

  • The Solution: A Step-by-Step Protocol

    • Identify the Issue: Assess the current TLC plate. Are the Rf values generally too high (> 0.7) or too low (< 0.2)?

    • Adjust Polarity Systematically:

      • If Rf values are too high: Decrease the mobile phase polarity. Prepare a new eluent with a higher proportion of the non-polar component. For example, move from 3:1 Hexane:EtOAc to 5:1 Hexane:EtOAc.

      • If Rf values are too low: Increase the mobile phase polarity. Prepare a new eluent with a higher proportion of the polar component. For example, move from 3:1 Hexane:EtOAc to 2:1 Hexane:EtOAc.

    • Maintain the Acid Modifier: Remember to keep the ~1% acetic acid in whichever new solvent system you prepare.

    • Re-run the TLC: Develop a new plate with the adjusted mobile phase and compare the separation. Repeat if necessary until the product Rf is approximately 0.4-0.5, which typically provides the best resolution from other components.

Problem 2: No Spots Visible Under UV Light
  • You Ask: "I ran my TLC, but when I look at it under the UV lamp, I don't see anything in my reaction lane. Did my reaction fail?"

  • The Cause: While reaction failure is a possibility, the more common culprits are insufficient sample concentration or improper spotting technique.[11] UV visualization requires a sufficient concentration of UV-active compound to absorb the light.[14]

  • The Solution: A Step-by-Step Protocol

    • Verify Sample Concentration: Take a small aliquot of your reaction mixture and dilute it in a suitable solvent (e.g., ethyl acetate) in a vial.

    • Check Pre-Elution: Before developing the plate, spot the sample and look at the dry spot under the UV lamp. If you cannot see a dark spot where you applied the sample, it will not be visible after elution, as the compound spreads out.[14]

    • Employ Multi-Spotting Technique: If the initial spot is invisible, apply more sample. To do this correctly, deliver a small spot onto the baseline, let the solvent fully evaporate (you can gently blow on it), and then carefully apply another spot directly on top of the first one.[15] Repeat this 5-10 times to build up the concentration in a very small area.

    • Re-check and Develop: Verify again that the concentrated spot is visible under UV light before placing it in the TLC chamber for development.

Problem 3: Interpreting a Complex TLC Plate
  • You Ask: "My reaction is halfway through, and I see multiple spots. How do I make sense of what's happening?"

  • The Cause: A reaction in progress will naturally show spots for remaining starting materials and the forming product. Ambiguity can arise from side products, impurities, or misidentification of spots.

  • The Solution: A Logical Decision Tree A systematic approach is crucial for interpreting the TLC plate. The use of reference lanes for starting materials and a "co-spot" lane (where a starting material is spotted in the same lane as the reaction mixture) is essential for confident identification.

TLC_Interpretation A Analyze TLC Plate (Compare Rxn lane to SM lanes) B Is the 4-hydroxybenzoic acid spot (low Rf) absent? A->B C Is a new, strong spot present at intermediate Rf? B->C  Yes F Reaction Incomplete (Continue monitoring) B->F  No D Are there other unexpected spots? C->D  Yes G Reaction Stalled or Failed (Check conditions/reagents) C->G  No E Reaction Complete D->E  No H Possible Side Products (Characterize further) D->H  Yes I Proceed to Workup E->I

Figure 2. Decision tree for interpreting TLC results.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 21). 5.6: TLC Procedure. Retrieved from [Link]

  • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. Retrieved from [Link]

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • Filter-Bio. (2023, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ECMDB. (2015, September 13). 4-Hydroxybenzoic acid (ECMDB00500). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Fluorobenzyl bromide(CAS#:459-46-1). Retrieved from [Link]

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 11). What Is The Mobile Phase In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. PMC. Retrieved from [Link]

Sources

Challenges in the scale-up of 4-(4-Fluoro-benzyloxy)-benzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 4-(4-Fluoro-benzyloxy)-benzoic acid

Welcome to the technical support guide for the synthesis and scale-up of 4-(4-Fluoro-benzyloxy)-benzoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges associated with the production of this key chemical intermediate. Our approach is grounded in fundamental chemical principles and practical, field-tested experience to ensure you can optimize your synthesis for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid.

Q1: What is the most common synthetic route for 4-(4-Fluoro-benzyloxy)-benzoic acid?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a salt of 4-hydroxybenzoic acid with 4-fluorobenzyl halide (typically chloride or bromide). The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the benzylic carbon of the 4-fluorobenzyl halide.[2][3][4]

Q2: Why is the Williamson ether synthesis preferred for this molecule?

A2: This route is favored due to several factors:

  • High Reactivity: The use of a primary benzylic halide (4-fluorobenzyl halide) is ideal for the SN2 reaction, as it is highly reactive and not prone to the elimination side reactions that can occur with secondary or tertiary halides.[4][5]

  • Atom Economy: The reaction is relatively efficient, with the primary atoms from the starting materials being incorporated into the final product.

  • Starting Material Availability: 4-hydroxybenzoic acid and 4-fluorobenzyl halides are commercially available and relatively inexpensive raw materials.

Q3: What are the critical safety precautions for this synthesis?

A3: Key safety considerations include:

  • Handling of Bases: Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are corrosive. Use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Alkylating Agents: 4-Fluorobenzyl halides are lachrymators and potential irritants. All handling should be performed in a well-ventilated fume hood.

  • Solvents: Many suitable solvents (e.g., DMF, DMSO) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Exothermic Reaction: The reaction can be exothermic, especially at a larger scale. Ensure proper temperature control and consider controlled addition of reagents.

Q4: How is the reaction progress typically monitored?

A4: The reaction is most commonly monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] A typical TLC system might use a mobile phase of ethyl acetate and hexane. The disappearance of the starting materials (primarily 4-hydroxybenzoic acid) indicates the progression of the reaction. HPLC provides a more quantitative assessment of conversion and impurity formation.

Troubleshooting Guide: From Lab Scale to Scale-Up

This guide is structured to help you diagnose and solve common issues encountered during the synthesis.

Problem 1: Low or Inconsistent Yield

Potential Cause A: Incomplete Deprotonation of 4-Hydroxybenzoic Acid

  • Scientific Rationale: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1] If the base is not strong enough or is used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to a slower reaction rate and incomplete conversion.

  • Solution:

    • Base Selection: Use a sufficiently strong base. Potassium carbonate (K2CO3) is a common choice for its balance of reactivity and handling. For more challenging conditions, sodium hydride (NaH) or potassium hydroxide (KOH) can be used.

    • Stoichiometry: Ensure at least two equivalents of base are used relative to 4-hydroxybenzoic acid. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the phenolic hydroxyl group.

    • Moisture Control: Ensure your reagents and solvent are dry, as water can consume the base and hinder phenoxide formation.

Potential Cause B: Competing Side Reactions (C-Alkylation)

  • Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3][8] C-alkylation leads to the formation of isomeric impurities and reduces the yield of the target ether.

  • Solution:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide ion that preferentially attacks the alkyl halide at the oxygen atom.

    • Temperature Control: Run the reaction at a moderate temperature (typically 60-80°C). Excessively high temperatures can sometimes favor elimination or other side reactions.[3]

Potential Cause C: Poor Inter-Phase Mixing (Scale-Up Issue)

  • Scientific Rationale: In large-scale reactions, especially when using inorganic bases like K2CO3 which have low solubility in organic solvents, the reaction can become mass-transfer limited. The phenoxide salt may form a separate phase, preventing efficient contact with the alkyl halide in the organic phase.

  • Solution:

    • Phase-Transfer Catalysis (PTC): Introduce a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction rate.[9] This is a highly effective strategy for improving yield and consistency during scale-up.

    • Mechanical Agitation: Ensure vigorous and efficient stirring in the reactor to maximize the interfacial surface area between the different phases.

Problem 2: Product Purity Issues & Impurity Profile

Potential Cause A: Presence of Unreacted Starting Materials

  • Scientific Rationale: Incomplete reaction is a common source of impurities. The presence of 4-hydroxybenzoic acid can be particularly problematic as its acidity complicates the work-up and its polarity can make it difficult to separate from the product.

  • Solution:

    • Reaction Monitoring: Monitor the reaction until TLC or HPLC shows complete consumption of the limiting reagent (usually 4-hydroxybenzoic acid).[7]

    • Work-up Procedure: During work-up, after the reaction is complete, the mixture is typically diluted with water. The basic solution can be washed with a non-polar solvent (like ether or ethyl acetate) to remove any unreacted 4-fluorobenzyl halide. The aqueous layer is then acidified, which protonates the product, causing it to precipitate.[10][11] Unreacted 4-hydroxybenzoic acid will also precipitate, requiring further purification.

Potential Cause B: Formation of Benzyl Ether of the Product

  • Scientific Rationale: A potential dialkylated impurity is the 4-fluorobenzyl ester of 4-(4-Fluoro-benzyloxy)-benzoic acid. This occurs if the carboxylate group of the product is alkylated by 4-fluorobenzyl halide.

  • Solution:

    • Control Stoichiometry: Avoid a large excess of the alkylating agent.

    • Hydrolytic Work-up: This ester impurity is typically labile to basic hydrolysis. Ensuring the final step before acidification involves stirring with a strong base (like adding NaOH and heating slightly) can hydrolyze this ester back to the desired carboxylic acid product.[6]

Problem 3: Difficulties in Product Isolation and Crystallization

Potential Cause A: Product Oiling Out During Crystallization

  • Scientific Rationale: The product may separate as an oil instead of a crystalline solid if the supersaturation is too high or if impurities are present that inhibit crystal lattice formation.

  • Solution:

    • Controlled Precipitation: When acidifying the basic aqueous solution to precipitate the product, add the acid slowly with vigorous stirring. Maintain a controlled temperature; avoid crashing the product out from a hot solution.

    • Solvent Selection for Recrystallization: If direct precipitation gives an impure or oily product, perform a recrystallization.[12] A mixed solvent system (e.g., ethanol/water, or dichloromethane) may be required to achieve good crystal formation.[6][10]

Potential Cause B: Polymorphism

  • Scientific Rationale: Many organic molecules, including benzoic acid derivatives, can exist in different crystalline forms known as polymorphs.[13][14] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which is a critical consideration in pharmaceutical development.[15]

  • Solution:

    • Standardize Crystallization Conditions: Strictly control the parameters of the final crystallization step: solvent, temperature, cooling rate, and agitation speed.

    • Characterization: Characterize the solid-state form of your final product using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure you are consistently producing the same polymorphic form.

Data Summary Table

The following table summarizes typical reaction parameters for the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid. These should be considered starting points for optimization.

ParameterTypical Range/ValueRationale & Key Considerations
Reactants 4-hydroxybenzoic acid, 4-fluorobenzyl chloride/bromidePurity of starting materials is crucial to avoid introducing impurities that are difficult to remove.[16]
Base K2CO3 (2.2 - 3.0 eq.), NaOH (2.2 - 2.5 eq.)Must be sufficient to deprotonate both the carboxylic acid and the phenol. K2CO3 is often preferred for easier handling at scale.
Solvent DMF, DMSO, AcetonePolar aprotic solvents are preferred to promote the SN2 reaction and favor O-alkylation.
Phase-Transfer Catalyst TBAB (1-5 mol%)Highly recommended for scale-up to improve reaction rate and consistency, especially with heterogeneous bases like K2CO3.[9]
Temperature 60 - 80 °CBalances reaction rate with minimizing potential side reactions. Monitor for exotherms during scale-up.
Reaction Time 4 - 12 hoursMonitor by TLC or HPLC for completion. Time will vary based on scale, temperature, and catalyst use.
Typical Yield 75 - 95%Yield is highly dependent on the optimization of all above parameters and the efficiency of the purification process.

Diagrams & Workflows

Reaction Pathway

Williamson_Ether_Synthesis R1 4-Hydroxybenzoic Acid I1 Phenoxide-Carboxylate Dianion R1->I1 R2 4-Fluorobenzyl Halide P 4-(4-Fluoro-benzyloxy)- benzoic acid R2->P SN2 Reaction I1->P SN2 Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->R1 PTC PTC (optional) PTC->I1

Caption: Williamson ether synthesis pathway for 4-(4-Fluoro-benzyloxy)-benzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) A1 1. Analyze Reaction Mixture (TLC/HPLC) Start->A1 A2 2. Review Reaction Conditions Start->A2 A3 3. Analyze Final Product (NMR, LC-MS) Start->A3 C1 Incomplete Conversion A1->C1 C2 Side Products Formed (e.g., C-alkylation) A1->C2 C3 Incorrect Stoichiometry or Base Strength A2->C3 C4 Mass Transfer Limitation (Scale-Up) A2->C4 C5 Purification Inefficient A3->C5 S1 Increase Reaction Time/Temp Check Base/Solvent Quality C1->S1 S2 Optimize Solvent/Temp Consider PTC C2->S2 S3 Verify Reagent Amounts Use >2 eq. Base C3->S3 S4 Add Phase-Transfer Catalyst Improve Agitation C4->S4 S5 Optimize Work-up pH Select New Recrystallization Solvent C5->S5

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a robust lab-scale synthesis using a phase-transfer catalyst.

Materials:

  • 4-hydroxybenzoic acid (13.8 g, 0.10 mol)

  • 4-fluorobenzyl chloride (15.9 g, 0.11 mol)

  • Potassium carbonate (K2CO3), anhydrous powder (41.4 g, 0.30 mol)

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol)

  • N,N-Dimethylformamide (DMF) (150 mL)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging Reagents: To the flask, add 4-hydroxybenzoic acid, potassium carbonate, TBAB, and DMF.

  • Heating: Begin stirring and heat the mixture to 70°C. A thick slurry will form.

  • Addition of Alkylating Agent: Slowly add the 4-fluorobenzyl chloride to the stirred mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 80°C.

  • Reaction: Hold the reaction mixture at 75°C for 6-8 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of 4-hydroxybenzoic acid.

  • Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of deionized water with stirring.

  • Extraction (Optional): Wash the aqueous mixture with 100 mL of ethyl acetate to remove any unreacted 4-fluorobenzyl chloride. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add concentrated HCl until the pH is approximately 2-3. A white precipitate of the product will form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

  • Purification (if necessary): The crude product can be recrystallized from an ethanol/water mixture to achieve higher purity.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2011). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. PubChem. [Link]

  • Google Patents. (2004). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • International Journal on Science and Technology. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Google Patents. (2015).
  • MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • National Center for Biotechnology Information. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Diva-portal.org. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • PubMed. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. [Link]

  • Pharmaceutical Outsourcing. (2016). Raw Material Supply: Many Issues to Manage. [Link]

  • University of Limerick. (2004). Polymorphism and crystallization of p-aminobenzoic acid. [Link]

Sources

Stability issues of 4-(4-Fluoro-benzyloxy)-benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of 4-(4-Fluoro-benzyloxy)-benzoic acid

Welcome to the dedicated technical support guide for 4-(4-Fluoro-benzyloxy)-benzoic acid. As a key intermediate in pharmaceutical and materials science research, understanding its behavior in solution is critical for generating reproducible and reliable experimental data. This molecule's structure, containing a carboxylic acid and a benzylic ether linkage, presents specific stability challenges that can impact experimental outcomes if not properly managed.

This guide is structured to provide you, our fellow researchers and drug development professionals, with not just troubleshooting steps but also the underlying chemical principles governing the stability of this compound. Our goal is to empower you with the expertise to anticipate potential issues, diagnose problems when they arise, and design robust experimental protocols.

Section 1: Understanding the Core Chemistry of 4-(4-Fluoro-benzyloxy)-benzoic acid

The stability of 4-(4-Fluoro-benzyloxy)-benzoic acid in solution is primarily governed by two key structural features: the carboxylic acid group and the benzylic ether bond .

  • Carboxylic Acid Group (-COOH): This group dictates the molecule's pH-dependent solubility. In its protonated form (at low pH), the molecule is less polar and generally less soluble in aqueous media. Upon deprotonation to its carboxylate form (-COO⁻) at higher pH, it becomes an ion and its aqueous solubility significantly increases.[1] The stability of this carboxylate ion is enhanced by resonance, a factor that contributes to its acidic nature.[1][2]

  • Benzylic Ether Linkage (-O-CH₂-Ar): This is the most common point of chemical degradation for this molecule. Benzylic ethers are susceptible to cleavage under both acidic and oxidative conditions.[3] The primary degradation pathway is hydrolysis, which breaks the ether bond to yield two smaller molecules.

Primary Degradation Pathway: Hydrolysis

The principal stability concern is the hydrolytic cleavage of the C-O bond at the benzylic position. This reaction is catalyzed by acid and can also occur under strongly basic conditions, albeit typically slower.

  • Mechanism: Under acidic conditions, the ether oxygen is protonated, making the benzylic carbon a better leaving group and more susceptible to nucleophilic attack by water. This results in the formation of 4-hydroxybenzoic acid and 4-fluorobenzyl alcohol.

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Hydrolytic Cleavage of 4-(4-Fluoro-benzyloxy)-benzoic acid parent 4-(4-Fluoro-benzyloxy)-benzoic acid degradant1 4-Hydroxybenzoic acid parent->degradant1 H₂O / H⁺ or OH⁻ degradant2 4-Fluorobenzyl alcohol parent->degradant2 H₂O / H⁺ or OH⁻ G cluster_stress Stress Conditions (Incubate for set times, e.g., 2, 8, 24 hrs) start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (Add 0.1 M HCl) start->acid base Base Hydrolysis (Add 0.1 M NaOH) start->base oxid Oxidation (Add 3% H₂O₂) start->oxid therm Thermal (Heat at 60°C) start->therm photo Photolytic (Expose to ICH light) start->photo control Control Sample (Room Temp, Dark) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxid->analyze therm->analyze photo->analyze control->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound. A co-solvent like acetonitrile or methanol may be needed for initial dissolution before adding aqueous stress reagents.

  • Stress Application: Aliquot the stock solution into separate, clearly labeled amber vials for each condition. Add the stressor as detailed in the table below. Include a control sample stored at room temperature and protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). It is wise to pull time points (e.g., 2, 8, 24 hours) to monitor the rate of degradation. The goal is to achieve 5-20% degradation, so conditions may need to be adjusted. [4][5]4. Neutralization: Before analysis, quench the acid and base hydrolysis reactions by neutralizing the samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify any degradation products.

Stress Condition Typical Reagent/Parameter Primary Degradation Target Reference
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temp or 60°CBenzylic Ether[6]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temp or 60°CBenzylic Ether[6]
Oxidation 3% H₂O₂, Room TempBenzylic Ether, Aromatic Rings[5]
Thermal 60-80°C in solutionBenzylic Ether (accelerated hydrolysis)[7]
Photolytic ICH Q1B conditions (1.2 million lux-hours visible, 200 W-h/m² UVA)Aromatic Rings[8]
Protocol 2: Example Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradants.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for carboxylic acids.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Start at 20% B, ramp to 80% B over 15 min, hold 2 min, return to 20% BEnsures elution of the polar degradant (4-hydroxybenzoic acid) and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CProvides reproducible retention times.
Detection UV at 240 nmWavelength where both parent and key degradants likely absorb.
Injection Vol. 10 µLStandard volume.

Section 4: Summary of Potential Degradation Products

Degradant Name Structure Formation Condition(s) Notes
4-Hydroxybenzoic acid HO-C₆H₄-COOHAcid/Base Hydrolysis, ThermalThe most common and expected degradant. More polar than the parent compound.
4-Fluorobenzyl alcohol F-C₆H₄-CH₂OHAcid/Base HydrolysisCo-product of hydrolysis. May be volatile or difficult to see by UV if it co-elutes with the solvent front.
Decarboxylation Product F-C₆H₄-CH₂-O-C₆H₅High Temperature (>250°C)Unlikely under normal lab conditions but possible under extreme thermal stress. [9]

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Sihauli Chemicals. 4-Fluoro Benzoic Acid.
  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids | PDF.
  • Brainly.in. (2018, June 26). What are the factors affecting strength of carboxylic acids?
  • Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. (2014, March 3).
  • Sigma-Aldrich. 4-Fluorobenzoic acid 98 456-22-4.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.
  • Benzyl Phenyl Ether Hydrolysis Reaction NEET 12th Chemistry AlcoholPhenol and Ether. (2025, February 11).
  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
  • Ambeed.com. Hydrogenolysis of Benzyl Ether.
  • ChemicalBook. (2026, January 13). 4-Fluorobenzoic acid | 456-22-4.
  • BioPharm International.
  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. (n.d.).
  • MedCrave online. (2016, December 14).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • ResearchGate.
  • Pharmaguideline.
  • ResolveMass Laboratories. (2025, November 5).
  • ResearchGate. Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid....
  • Sigma-Aldrich. 4-Fluorobenzoic acid 98 456-22-4.
  • Chem-Impex. 4-Fluorobenzoic acid.
  • PMC. 4-(4-Fluorophenoxy)benzoic acid.
  • ACS Publications.
  • PMC.
  • PubMed.
  • RSC Publishing. Analytical Methods.
  • ChemicalBook. (2023, July 12). 4-(benzyloxy)-3-fluorobenzoic acid | 152552-64-2.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (2025, August 10).
  • ACS Publications. (2026, February 9).
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Longdom Publishing.
  • ResearchGate.

Sources

Overcoming poor cell permeability of 4-(4-Fluoro-benzyloxy)-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FBBA-PERM-001
Status: Open
Subject: Optimizing Cell Permeability for FBBA Scaffolds

Welcome to the Technical Support Hub

You are likely working with a derivative of 4-(4-Fluoro-benzyloxy)-benzoic acid (FBBA) . This scaffold is a privileged structure often found in PPAR agonists, MMP inhibitors, and TRP channel modulators.

The Core Issue: Your compound likely shows excellent potency in enzymatic (cell-free) assays but fails or requires significantly higher concentrations in whole-cell assays.

The Root Cause: The benzoic acid moiety typically has a pKa of ~3.5–4.5. At physiological pH (7.4), >99.9% of your compound exists as the ionized carboxylate anion (


). While this improves solubility, the negative charge creates a massive energy penalty for passive diffusion across the lipophilic cell membrane.

Module 1: Diagnostic Hub (Troubleshooting)

Before altering your chemistry, confirm the diagnosis using this decision matrix.

Q1: Is it Permeability or Efflux?

Symptom: Low intracellular concentration despite high lipophilicity (cLogP > 3).

  • Test: Run a pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay).

    • Condition A: pH 7.4 (Physiological).

    • Condition B: pH 4.0 (Acidic - mimics the uncharged state).

  • Analysis:

    • If Permeability (pH 4.[1]0) >> Permeability (pH 7.4): Confirmed Acid Trap. (Proceed to Module 2).

    • If Permeability is low at both pH levels: Intrinsic Lipophilicity Issue. (You need to reduce MW or PSA).

    • If Caco-2 (A-to-B) is low but B-to-A is high: Efflux Pump Substrate (P-gp).

Q2: Is it Binding?

Symptom: High potency in buffer, zero potency in media with 10% FBS.

  • Reason: The biphenyl ether tail is highly lipophilic. The ionized headgroup binds avidly to Albumin.

  • Fix: Run a "Shift Assay" (IC50 in 0% serum vs. 10% serum). If the shift is >10x, you have a Protein Binding liability, not just permeability.

Module 2: Chemical Optimization (The Fix)

Strategy A: The Prodrug Approach (Recommended)

Mask the carboxylic acid to create a neutral species that crosses the membrane. Once inside, intracellular esterases (like hCE1 or hCE2) hydrolyze it back to the active acid.

Comparison of Prodrug Moieties:

Prodrug TypeStructurePermeability BoostHydrolysis RateNotes
Methyl/Ethyl Ester

ModerateSlowSimple to synthesize; sometimes too stable in human plasma.
Isopropyl Ester

HighModerateGood balance; steric bulk prevents premature hydrolysis in media.
Proxetil/Axetil

Very High Fast "Double prodrug." Highly lipophilic; rapidly cleaved by ubiquitous esterases.
Strategy B: Bioisosteric Replacement

If you cannot use a prodrug (e.g., for direct target engagement), replace the carboxylic acid with a group that mimics its geometry/H-bonding but alters the pKa.

Bioisostere Selection Guide:

BioisosterepKaLogD (pH 7.4)Advantage
Tetrazole ~4.5-5.0LowClassic isostere. Often retains potency but may not solve permeability if pKa is too low.
Acyl Sulfonamide ~4.5-5.5Medium

. Adds lipophilicity; tunable pKa via the 'R' group.
1,2,4-Oxadiazole NeutralHigh Best for Permeability. Non-ionizable. Loses the negative charge interaction but massively boosts passive diffusion.

Module 3: Experimental Protocols

Protocol 1: Synthesis of Isopropyl Ester Prodrug

Use this standard protocol to generate the isopropyl variant of your FBBA derivative.

Reagents:

  • Your FBBA Derivative (1.0 eq)

  • Isopropanol (Solvent/Reactant, excess)

  • Thionyl Chloride (

    
    ) OR 
    
    
    
    (cat.)

Step-by-Step:

  • Setup: Dissolve the FBBA derivative (e.g., 100 mg) in anhydrous isopropanol (5 mL) in a round-bottom flask under Argon.

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (3.0 eq). Caution: Gas evolution.

  • Reflux: Heat to reflux (82°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a high-Rf non-streaking spot.

  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc. Wash with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Validation: Dry over

    
    , concentrate. Verify via 1H NMR  (Look for septet at ~5.0 ppm and doublet at ~1.2 ppm).
    
Protocol 2: pH-Adjusted PAMPA Assay

Standard PAMPA often misses the "Acid Trap." Use this modified workflow.

  • Preparation: Prepare two donor plates.

    • Plate A: Buffer adjusted to pH 7.4.

    • Plate B: Buffer adjusted to pH 4.0 (using Acetate buffer).

  • Dosing: Add 10 mM DMSO stock of your compound to both buffers (Final conc: 10 µM).

  • Membrane: Coat the PVDF filter with 5 µL of 1% Lecithin in Dodecane.

  • Incubation: Sandwich donor and acceptor plates. Incubate for 4 hours at 25°C (no shaking).

  • Readout: Measure UV absorbance or LC-MS/MS in both Donor and Acceptor wells.

  • Calculation:

    
    
    If 
    
    
    
    at pH 4.0 is >10x higher than at pH 7.4, your molecule is permeability-limited by ionization.

Visualizing the Solution

Figure 1: Optimization Decision Matrix

G Start Start: FBBA Derivative (Poor Cellular Potency) Diag Run pH-Dependent PAMPA (pH 4.0 vs 7.4) Start->Diag Res1 Permeability High @ pH 4 Low @ pH 7.4 Diag->Res1 Diff > 10x Res2 Permeability Low @ Both Diag->Res2 Diff < 2x Sol1 Diagnosis: Acid Trap (Ionization Limited) Res1->Sol1 Sol2 Diagnosis: Intrinsic Polarity (PSA too high) Res2->Sol2 Action1 Strategy: Prodrug (Ester) OR Bioisostere (Oxadiazole) Sol1->Action1 Action2 Strategy: Fragment Reduction Remove F-benzyl tail? Sol2->Action2

Caption: Decision tree for diagnosing permeability failure modes in acidic small molecules.

Figure 2: Prodrug Activation Mechanism

Prodrug Prodrug Isopropyl Ester Prodrug (Neutral, High Permeability) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Enzyme Intracellular Esterase (hCE1/hCE2) Membrane->Enzyme Enters Cytosol Active Active FBBA Acid (Trapped Intracellularly) Enzyme->Active Hydrolysis

Caption: Mechanism of action for ester prodrugs crossing the membrane and releasing the active FBBA scaffold.

References

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications.[2][3] Nature Reviews Drug Discovery. Link

    • Authority on ester prodrug str
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

    • Comprehensive review of tetrazoles, sulfonamides, and oxadiazoles as acid replacements.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Standard text for PAMPA and pH-dependent permeability protocols.
  • Miyachi, H., et al. (2004). Design and synthesis of novel PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters.[4] Link

    • Specific application of the 4-(benzyloxy)-benzoic acid scaffold in drug discovery.

Sources

Validation & Comparative

A Comparative Guide to 4-(4-Fluoro-benzyloxy)-benzoic acid (GW5074) and Other Kinase Inhibitors in MAPK Pathway Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of kinase inhibitors, selecting the optimal tool compound is paramount for generating robust and interpretable data. This guide provides an in-depth comparison of 4-(4-Fluoro-benzyloxy)-benzoic acid, widely known as GW5074, with other prominent kinase inhibitors targeting the RAF kinases and the broader mitogen-activated protein kinase (MAPK) signaling pathway. By examining their biochemical potency, kinase selectivity, cellular activity, and underlying mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Introduction to RAF Kinase Inhibition

The RAF serine/threonine kinases (ARAF, BRAF, and CRAF/c-Raf) are central components of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in RAS or BRAF, is a hallmark of many human cancers, making the RAF kinases critical therapeutic targets.[1] Kinase inhibitors targeting RAF can be broadly categorized based on their binding mode and selectivity, which in turn dictates their biological effects.

4-(4-Fluoro-benzyloxy)-benzoic acid (GW5074) has been identified as a potent and selective inhibitor of c-Raf.[2][3] This guide will compare its performance against a panel of other well-characterized kinase inhibitors, including multi-kinase inhibitors and those with specificities for different RAF isoforms.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

A critical attribute of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects that can confound experimental results.

4-(4-Fluoro-benzyloxy)-benzoic acid (GW5074) is a potent inhibitor of c-Raf with a reported half-maximal inhibitory concentration (IC50) of 9 nM in in vitro kinase assays.[2][3] It exhibits significant selectivity, with no reported inhibitory activity against a range of other kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP kinase, VEGFR2, or c-Fms.[2][3]

For a comprehensive comparison, the following table summarizes the biochemical potency and primary targets of GW5074 alongside other relevant kinase inhibitors.

InhibitorPrimary Target(s)IC50 (nM)Key Off-Targets/Multi-Target Profile
GW5074 c-Raf 9 Highly selective; >100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms.[4]
Sorafenib c-Raf, BRAF, VEGFR2/3, PDGFRβ, KIT, FLT3, RETc-Raf: 6, BRAF: 22, VEGFR2: 90Broad-spectrum multi-kinase inhibitor.[5]
Vemurafenib BRAF V600E31Selective for BRAF V600E mutant over wild-type BRAF and c-Raf.[6]
Dabrafenib BRAF V600E/KBRAF V600E: 0.8, BRAF V600K: 0.5Highly selective for BRAF V600 mutants.
Regorafenib VEGFR1/2/3, TIE2, PDGFRβ, FGFR, KIT, RET, RAFRAF-1: 2.5Potent multi-kinase inhibitor targeting angiogenic and oncogenic kinases.[7]

The Paradoxical Activation of the MAPK Pathway

A crucial consideration when working with RAF inhibitors is the phenomenon of paradoxical activation of the MAPK pathway. This occurs when an inhibitor binds to one protomer of a RAF dimer, leading to the transactivation of the other protomer and subsequent downstream signaling. This effect is particularly pronounced in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations).

GW5074 , while a potent inhibitor of c-Raf in biochemical assays, has been observed to induce c-Raf activation and stimulate the Raf-MEK-ERK pathway in certain cellular contexts, particularly in neurons.[2][8] This paradoxical effect is thought to be mediated by the promotion of c-Raf/B-Raf dimerization.[9]

In contrast, inhibitors like Vemurafenib and Dabrafenib , which are highly selective for mutant BRAF, can strongly induce paradoxical activation in BRAF wild-type cells.[10] This has been linked to the development of secondary cutaneous squamous cell carcinomas in patients treated with these drugs.[10]

Newer generation "paradox breaker" RAF inhibitors have been developed to avoid this phenomenon.[11]

Cellular Activity: A Comparative Analysis

The ultimate measure of a kinase inhibitor's utility is its activity in a cellular context. This includes its ability to inhibit downstream signaling, suppress cell proliferation, and induce apoptosis in relevant cell models.

A recent study highlighted the synergistic cytotoxic effects of GW5074 when combined with Sorafenib in human colorectal cancer (CRC) cell lines.[12] The combination dramatically reduced the IC50 of sorafenib, suggesting that GW5074 could serve as a sensitizer to enhance the efficacy of other RAF inhibitors.[12] This synergy was primarily attributed to the combined impact on mitochondrial functions.[12]

The following diagram illustrates the canonical MAPK signaling pathway and the points of intervention for the discussed inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A, B, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GW5074 GW5074 GW5074->RAF c-Raf Sorafenib Sorafenib Sorafenib->RAF c-Raf, BRAF Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->RAF BRAF V600E

Caption: The MAPK signaling pathway and points of inhibition.

Experimental Methodologies

To facilitate the replication and validation of findings, this section provides standardized protocols for key assays used in the characterization of RAF kinase inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the activity of a purified kinase by detecting the phosphorylation of a substrate. TR-FRET is a robust and sensitive method suitable for high-throughput screening.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., fluorescein-labeled substrate). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified RAF kinase and its substrate (e.g., MEK1) to the desired concentrations in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Prepare a stock solution of the test inhibitor (e.g., GW5074) in DMSO.

  • Assay Plate Setup:

    • Add 2.5 µL of the inhibitor dilution series to the wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a TR-FRET detection buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow Start Start ReagentPrep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->ReagentPrep PlateSetup Plate Setup (Add Inhibitor and Kinase/Substrate) ReagentPrep->PlateSetup InitiateReaction Initiate Reaction (Add ATP) PlateSetup->InitiateReaction IncubateReaction Incubate (60 min, RT) InitiateReaction->IncubateReaction StopAndDetect Stop and Detect (Add Detection Reagent) IncubateReaction->StopAndDetect IncubateDetection Incubate (60 min, RT) StopAndDetect->IncubateDetection ReadPlate Read Plate (TR-FRET Reader) IncubateDetection->ReadPlate DataAnalysis Data Analysis (Calculate IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vitro TR-FRET kinase assay.

Cell-Based Western Blot for p-ERK Activation

This assay assesses the ability of an inhibitor to block the MAPK pathway in cells by measuring the phosphorylation of ERK, a key downstream effector.

Principle: Cells are treated with the inhibitor, followed by stimulation to activate the MAPK pathway. Cell lysates are then prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are detected by Western blotting using specific antibodies.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal MAPK activity.

    • Pre-treat the cells with a dilution series of the inhibitor (e.g., GW5074) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF, FGF) for 10-15 minutes to activate the MAPK pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with a primary antibody against total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

4-(4-Fluoro-benzyloxy)-benzoic acid (GW5074) is a valuable research tool as a potent and selective c-Raf inhibitor. Its unique property of inducing paradoxical MAPK activation in certain contexts provides a means to probe the complexities of RAF signaling and dimerization. When compared to other RAF inhibitors, GW5074's distinct selectivity profile and its potential for synergistic interactions, as seen with sorafenib, highlight its utility in specific experimental settings.

The choice of a kinase inhibitor should be guided by the specific biological question being addressed. For studies focused on the role of c-Raf, GW5074 offers high selectivity. For investigating BRAF V600E-driven cancers, inhibitors like Vemurafenib and Dabrafenib are more appropriate. Multi-kinase inhibitors such as Sorafenib and Regorafenib are useful for exploring the effects of simultaneously targeting multiple nodes in a signaling network.

As our understanding of kinase signaling continues to evolve, the development and characterization of novel inhibitors with diverse selectivity profiles and mechanisms of action will remain a critical endeavor. The careful and informed use of these chemical probes is essential for advancing our knowledge of cellular signaling in both normal physiology and disease.

References

  • Johnston, T., Hendricks, G. L., Shen, S., Chen, R. F., Kwon, B., Kelso, M. J., ... & Mylonakis, E. (2016). Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. Future medicinal chemistry, 8(16), 1941–1952. [Link]

  • Chen, I. T., Chen, C. H., Chien, Y. C., Liu, Y. C., & Wang, C. Y. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 868930. [Link]

  • Heldman, N., Gfil, G., & Reuveni, H. (2014). GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2394–2405. [Link]

  • Chin, P. C., Liu, L., Morrison, B. E., Siddiq, A., Ratan, R. R., Bottiglieri, T., & D'Mello, S. R. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of neurochemistry, 90(3), 595–608. [Link]

  • Griciuc, A., Federico, A. N., Natasan, J., Forte, A. M., McGinty, D., Nguyen, N., ... & Tanzi, R. E. (2020). GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer's Disease. Frontiers in cellular neuroscience, 14, 13. [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). Retrieved January 29, 2024, from [Link]

  • Phan, J., & Ye, F. (2022). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 298(10), 102434. [Link]

  • Kupcho, K. R., Bruinsma, R., Hallis, T. M., & Huwiler, K. G. (2008). Fluorescent cascade and direct assays for characterization of RAF signaling pathway inhibitors. Current chemical genomics, 2, 19–27. [Link]

  • Mishra, P., & Sagi, A. R. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1636, 149–156. [Link]

  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. The New England journal of medicine, 363(9), 809–819.
  • Zhang, C., Spevak, W., Zhang, Y., Burton, E. A., Ma, Y., Habets, G., ... & Bollag, G. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation.
  • ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase.... Retrieved January 29, 2024, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 29, 2024, from [Link]

  • Du, Y., Park, E., Ninfo, E., & Zhang, Y. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 13(7), 415–425. [Link]

  • Wang, D., Sun, X., Luan, H., & Liu, J. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969315. [Link]

  • Lavoie, H., & Therrien, M. (2015). Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling. eLife, 4, e06536. [Link]

  • Parmaksiz, M. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 20(14), 1222–1229. [Link]

  • Roskoski, R. (2010). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 15(8), 5344–5369. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.
  • VJOncology. (2024, February 20). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. Retrieved January 29, 2024, from [Link]

  • Thomas, M. S., Mitchell, J. S., DeNucci, C. C., Martin, A. L., & Shimizu, Y. (2008). The p110γ isoform of phosphatidylinositol 3-kinase regulates migration of effector CD4 T lymphocytes into peripheral inflammatory sites. Journal of leukocyte biology, 83(6), 1464–1472. [Link]

  • Zhang, C., Hanson, J., & Bollag, G. (2017). Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. Cancer research, 77(1), 6–9. [Link]

  • Grothey, A., & Gill, S. (2015). Regorafenib: a novel tyrosine kinase inhibitor: a brief review of its therapeutic potential in the treatment of metastatic colorectal carcinoma and advanced gastrointestinal stromal tumors. Therapeutic advances in medical oncology, 7(3), 149–161.
  • PubChem. (n.d.). Sorafenib. Retrieved January 29, 2024, from [Link]

  • Holderfield, M., Deuker, M. M., Bollag, G., & McCormick, F. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.

Sources

The Fluorine Effect: A Comparative Technical Guide to Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the substitution of hydrogen with fluorine is a non-trivial modification. It is a strategic deployment of bioisosterism designed to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering the steric footprint of the molecule.

This guide provides a technical comparison between Benzoic Acid (BA) and its fluorinated isomers (2-F-BA, 3-F-BA, 4-F-BA ).[1] The focus is not merely on their static properties, but on their behavior in biological systems—specifically, how the high electronegativity and carbon-fluorine bond strength (


 vs 

for C-H) dictate pharmacokinetic outcomes.

Physicochemical Profiling: The Electronic Modulation

The introduction of fluorine onto the benzoic acid scaffold alters the acidity of the carboxylic acid group through inductive (


) and mesomeric (

) effects.[2][3] This is critical for drug formulation, as it dictates the ionization state at physiological pH (7.4).
Comparative Data Table
CompoundStructurepKa (Experimental)LogP (Lipophilicity)Electronic Effect Dominance
Benzoic Acid

4.20 1.87Reference Standard
2-Fluorobenzoic Acid Ortho-substituted3.27 2.05Strong Inductive (-I) + Ortho Effect
3-Fluorobenzoic Acid Meta-substituted3.86 2.16Inductive (-I) only
4-Fluorobenzoic Acid Para-substituted4.14 2.22Competition: Inductive (-I) vs Mesomeric (+M)
Mechanism of Action
  • The Ortho-Effect (2-F-BA): The dramatic drop in pKa (making the compound

    
    10x more acidic than BA) is due to the proximity of the electronegative fluorine to the carboxyl group. This stabilizes the carboxylate anion via a strong inductive withdrawal through the 
    
    
    
    -framework and electrostatic interaction.
  • The Para-Paradox (4-F-BA): Surprisingly, 4-F-BA has a pKa (4.14) very similar to unsubstituted benzoic acid (4.20). While fluorine is electron-withdrawing (-I), it also donates electrons into the

    
    -system via resonance (+M).[3] At the para position, these effects nearly cancel each other out regarding the stabilization of the carboxylate.
    

Metabolic Stability: Blocking the "Soft Spot"

The primary utility of fluorinated benzoic acids in drug design is the blockade of Phase I metabolism. Benzoic acid derivatives are susceptible to Cytochrome P450 (CYP450) mediated oxidation, typically at the para position (para-hydroxylation).

The Metabolic Blockade Logic

Replacing the Para-Hydrogen with Fluorine prevents the formation of the unstable arenium ion intermediate required for hydroxylation. The C-F bond is too strong for the CYP450 Iron-Oxo species to cleave under standard physiological kinetics.

Metabolicpathway BA Benzoic Acid (Non-Fluorinated) CYP CYP450 Enzyme (Fe-Oxo Species) BA->CYP Substrate Binding Inter Arenium Ion Intermediate CYP->Inter Electrophilic Attack Block Metabolic Blockade (C-F Bond Stable) CYP->Block Oxidation Attempt Prod 4-Hydroxybenzoic Acid (High Clearance) Inter->Prod H-Shift & Re-aromatization FBA 4-Fluorobenzoic Acid (Fluorinated) FBA->CYP Substrate Binding Stable Unchanged Parent Drug (Extended Half-life) Block->Stable No Reaction

Figure 1: Mechanistic divergence in metabolic fate between Benzoic Acid and 4-Fluorobenzoic Acid. The presence of Fluorine prevents the formation of the hydroxylated metabolite.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These protocols are designed with built-in controls to ensure data integrity.

Protocol A: Microsomal Stability Assay (Metabolic Half-Life)

Purpose: To quantify the intrinsic clearance (


) difference between fluorinated and non-fluorinated derivatives.

Reagents:

  • Liver Microsomes: Pooled human/rat microsomes (20 mg/mL protein).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Quench Solution: Acetonitrile (MeCN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer (0.1 M, pH 7.4). Add test compound (1

    
    M final concentration). Why? 1 
    
    
    
    M is below
    
    
    for most CYPs, ensuring linear kinetics.
  • Initiation: Add NADPH regenerating system to start the reaction.[4] Incubate at 37°C.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Why? Precipitates proteins and stops enzymatic activity instantly.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
Protocol B: Potentiometric pKa Determination

Purpose: To verify the electronic influence of the fluorine position.

Workflow:

  • Preparation: Dissolve 5 mg of the benzoic acid derivative in 10 mL of degassed water/methanol (80:20). Why? Methanol ensures solubility for lipophilic fluorinated compounds.

  • Titration: Titrate with 0.1 N KOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Processing: The Yasuda-Shedlovsky extrapolation is used to determine the pKa in 0% aqueous solvent if methanol was used.

Strategic Decision Framework

When should you switch from Benzoic Acid to a Fluorinated derivative? Use this logic flow.

DecisionMatrix Start Lead Compound Optimization (Benzoic Acid Scaffold) Issue Identify Liability Start->Issue Path1 Rapid Metabolism (High Clearance) Issue->Path1 Path2 Low Potency (Weak Binding) Issue->Path2 Path3 Poor Permeability (Low LogP) Issue->Path3 Sol1 Apply 4-Fluoro Substitution (Block Para-Oxidation) Path1->Sol1 Steric/Electronic Block Sol2 Apply 2-Fluoro Substitution (Alter pKa / H-Bonding) Path2->Sol2 Conformational Lock Sol3 Apply 3-Fluoro Substitution (Increase Lipophilicity) Path3->Sol3 Hydrophobic Effect

Figure 2: Decision matrix for applying fluorine scans during lead optimization.

References

  • BenchChem. (2025).[1][5][6][7] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Protocol. Retrieved from

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from

Sources

Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, understanding the selectivity profile of a lead compound is a critical determinant of its potential success. The promiscuous interaction of a drug candidate with unintended biological targets can lead to unforeseen toxicities and a diminished therapeutic window, ultimately resulting in late-stage clinical failures. This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(4-Fluoro-benzyloxy)-benzoic acid and its derivatives, a chemical scaffold with structural alerts for activity at nuclear hormone receptors.

Drawing from established principles of drug discovery, this guide will not merely list protocols but will delve into the causality behind experimental choices, empowering researchers to design and execute a robust, self-validating screening cascade. We will explore a tiered approach to selectivity profiling, beginning with the hypothesized primary targets and expanding to broader safety-related panels to ensure a thorough characterization of the compound's interaction landscape.

The Rationale: Why Suspect Nuclear Hormone Receptors?

The 4-(4-Fluoro-benzyloxy)-benzoic acid scaffold bears a significant resemblance to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). The presence of a carboxylic acid head group, a central phenyl ring, and a substituted benzyloxy tail are features commonly found in ligands for these nuclear receptors. Given that PPARs form heterodimers with RXRs to regulate gene transcription involved in metabolism and inflammation, it is a scientifically sound hypothesis to initiate cross-reactivity profiling against this target family. Undesired activity at other nuclear receptors or unrelated targets could lead to a host of adverse effects, making a thorough investigation of selectivity paramount.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity profiling is essential for efficient and cost-effective decision-making in a drug discovery program. This "screening cascade" allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to mitigate off-target effects.

G cluster_0 Tier 1: Primary Target & Key Off-Target Assessment cluster_1 Tier 2: Broad Selectivity Profiling cluster_2 Tier 3: Cellular & Phenotypic Confirmation T1_Primary Primary Target Engagement (e.g., PPARα/γ/δ, RXRα/β/γ) T1_Secondary Key Family Member Selectivity (e.g., other NHRs like LXR, FXR) T1_Primary->T1_Secondary Initial Hits T2_Panel Broad Kinase Panel Screening (e.g., KinomeScan) T1_Secondary->T2_Panel Promising Leads T2_Safety In Vitro Safety Panel (e.g., Eurofins SafetyScreen, WuXi Mini Safety Panel) T1_Secondary->T2_Safety Promising Leads T3_Cellular Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) T2_Panel->T3_Cellular Optimized Leads T2_Safety->T3_Cellular Optimized Leads T3_Phenotypic Phenotypic & Functional Assays (e.g., adipocyte differentiation, cytokine release) T3_Cellular->T3_Phenotypic

Caption: A tiered screening cascade for cross-reactivity profiling.

Tier 1: Primary Target Engagement and Key Off-Target Assessment

The initial phase of profiling focuses on the hypothesized primary targets and closely related family members. This allows for the rapid assessment of on-target potency and initial selectivity.

Experimental Protocol 1: LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the ability of a compound to promote or inhibit the interaction between a nuclear receptor's ligand-binding domain (LBD) and a coactivator peptide.[1][2]

Principle: An agonist binding to the nuclear receptor LBD induces a conformational change that promotes the recruitment of a coactivator peptide. In this assay, the LBD is tagged (e.g., with GST) and recognized by a terbium-labeled antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). Upon coactivator recruitment, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of the GST-tagged nuclear receptor LBD (e.g., PPARα, RXRα) in the appropriate assay buffer.

    • Prepare a 4X working solution of the fluorescein-labeled coactivator peptide and a 4X working solution of the terbium-labeled anti-GST antibody in assay buffer.

    • Prepare serial dilutions of the 4-(4-Fluoro-benzyloxy)-benzoic acid derivatives and a known reference agonist/antagonist in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 2 µL of the serially diluted test compounds or controls to the assay wells.

    • For agonist mode: Add 8 µL of the 2X nuclear receptor LBD solution to each well.

    • For antagonist mode: Add 8 µL of a pre-mixed solution of the 2X nuclear receptor LBD and the EC80 concentration of a known agonist.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the pre-mixed 4X fluorescein-coactivator peptide and 4X terbium-antibody solution to each well.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a 100 µs delay following excitation at 340 nm.

    • Calculate the 520/495 nm emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Comparative Activity of Benzoic Acid Derivatives at PPARα

DerivativeStructure ModificationPPARα EC50 (nM)Max Efficacy (% of Control Agonist)
Compound 1 4-(4-Fluoro-benzyloxy)-benzoic acid15095%
Compound 2 4-(Benzyloxy)-benzoic acid45088%
Compound 3 4-(4-Chloro-benzyloxy)-benzoic acid12098%
Compound 4 3-(4-Fluoro-benzyloxy)-benzoic acid>10,000N/A

Tier 2: Broad Selectivity Profiling

Once promising lead compounds with on-target activity have been identified, the next tier involves screening against a broad range of unrelated targets to uncover potential off-target liabilities.

Broad Kinase Profiling

Given that a large number of small molecule drugs interact with kinases, often unintentionally, profiling against a representative panel of the human kinome is a crucial step.[3] Services like Eurofins Discovery's KinomeScan™ or Reaction Biology's kinase profiling panels offer comprehensive screening options.

In Vitro Safety Pharmacology Panels

These panels consist of a collection of targets known to be associated with adverse drug reactions.[1][4][5] Commercial providers such as WuXi AppTec, Eurofins Discovery, and Pharmaron offer standardized panels (e.g., Safety44 or Safety77 panels) that cover key target classes including GPCRs, ion channels, transporters, and enzymes.[1][2][4][5]

Tier 3: Cellular and Phenotypic Confirmation

The final tier of in vitro profiling aims to confirm target engagement in a more physiologically relevant cellular context and to assess the functional consequences of compound treatment.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying direct target engagement in intact cells.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Principle: Cells are treated with the test compound and then heated to a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified.

cluster_workflow CETSA® Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line endogenously expressing the target protein (e.g., HepG2 cells for PPARα).

    • Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting or an AlphaLISA® assay.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Conclusion

The cross-reactivity profiling of 4-(4-Fluoro-benzyloxy)-benzoic acid derivatives requires a logical and empirically driven approach. By initiating the investigation with the most probable biological targets, the nuclear hormone receptors PPAR and RXR, researchers can efficiently gather critical data on potency and initial selectivity. The subsequent tiered screening against broader panels of kinases and safety-related targets provides a comprehensive assessment of off-target liabilities. Finally, cellular target engagement assays like CETSA® offer invaluable confirmation of direct interaction in a physiological context. This structured and multi-faceted profiling strategy is indispensable for the confident progression of lead candidates toward the development of safe and effective medicines.

References

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Concept Life Sciences. Screening Cascade Development Services. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • Nelson, K. M., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of medicinal chemistry, 63(6), 2854–2876. [Link]

  • Kagechika, H., & Shudo, K. (2005). Retinoid X receptor-antagonistic diazepinylbenzoic acids. Medicinal chemistry (Shariqah (United Arab Emirates)), 1(2), 163–170. [Link]

  • Panlabs. PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay. [Link]

  • Davis, M. I., et al. (2011). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical journal, 435(1), 43–52. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • INDIGO Biosciences. Human RXRβ Reporter Assay Kit. [Link]

  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

Sources

Navigating the Structure-Activity Landscape of 4-(4-Fluoro-benzyloxy)-benzoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of molecular refinement. The structure-activity relationship (SAR) serves as our compass, guiding the rational design of potent and selective agents. This guide provides a comprehensive comparative analysis of the SAR of 4-(4-fluoro-benzyloxy)-benzoic acid analogs, a scaffold with significant therapeutic potential. Drawing upon established principles from related benzoic acid derivatives, this document will delve into their synthesis, potential biological targets, and the nuanced interplay between chemical structure and biological function.

The 4-(4-fluoro-benzyloxy)-benzoic acid core is of particular interest due to its structural resemblance to compounds known to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs) and enzymes involved in inflammatory pathways.[1][2] The presence of the benzoic acid moiety provides a crucial anchor for receptor binding, often through ionic interactions, while the benzyloxy linker and the fluorinated phenyl ring offer extensive possibilities for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] This guide will provide a framework for exploring this chemical space, supported by detailed experimental protocols and illustrative data.

Synthetic Strategy: A Generalized Approach

The synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid analogs can be achieved through a convergent and adaptable synthetic route. The general workflow, depicted below, allows for the introduction of diversity at multiple points of the scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Analysis A Methyl 4-hydroxybenzoate C Williamson Ether Synthesis A->C B Substituted 4-fluorobenzyl halide B->C D Ester Intermediate C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Saponification D->E F Final Analog E->F Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H2O) G Purification (e.g., Column Chromatography) F->G H Structural Characterization (NMR, MS) G->H

Caption: General synthetic workflow for 4-(4-fluoro-benzyloxy)-benzoic acid analogs.

Experimental Protocol: General Procedure for the Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid (Parent Compound)
  • Esterification: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Ether Synthesis: Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of Ester: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the methyl 4-(4-fluorobenzyloxy)benzoate intermediate.

  • Saponification: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification and Isolation: After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to a pH of 2-3. The resulting precipitate is the desired product.

  • Final Purification: Filter the solid, wash with water, and dry under vacuum to afford the pure 4-(4-fluoro-benzyloxy)-benzoic acid. The structure and purity should be confirmed by NMR and mass spectrometry.

Probing the Structure-Activity Relationship: A Comparative Analysis

To understand the SAR of this scaffold, a series of analogs were synthesized and evaluated for their biological activity. Based on the structural features of related compounds, a primary screen targeting PPARγ activation was selected.[1][5]

Experimental Protocol: PPARγ Luciferase Reporter Assay
  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.[6]

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle-treated control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Data of 4-(4-Fluoro-benzyloxy)-benzoic Acid Analogs
Compound IDR1 (Benzoic Acid Ring)R2 (Benzylic Position)R3 (Fluoro-phenyl Ring)PPARγ EC50 (µM)
1 (Parent) HH4'-F5.2
2 3-ClH4'-F2.8
3 3-CH3H4'-F4.1
4 Hα-CH34'-F8.9
5 HH2',4'-diF3.5
6 HH3'-Cl, 4'-F1.8
7 (Ester) HH4'-F> 50

Analysis of Structure-Activity Relationships

The data presented in the table above allows for the elucidation of key SAR trends for the 4-(4-fluoro-benzyloxy)-benzoic acid scaffold as a PPARγ agonist.

SAR_Summary cluster_conclusions SAR Insights SAR Parent Scaffold: 4-(4-Fluoro-benzyloxy)-benzoic acid R1: Benzoic Acid Ring R2: Benzylic Position R3: Fluoro-phenyl Ring Conclusion1 Small, electron-withdrawing groups at R1 (3-position) enhance potency. SAR:r1->Conclusion1 e.g., 3-Cl Conclusion2 Steric hindrance at R2 (α-position) is detrimental to activity. SAR:r2->Conclusion2 e.g., α-CH3 Conclusion3 Additional electron-withdrawing substituents on the R3 ring are favorable. SAR:r3->Conclusion3 e.g., 2',4'-diF, 3'-Cl Conclusion4 The carboxylic acid is essential for activity (ester is inactive). SAR:parent->Conclusion4 vs. Ester

Caption: Key structure-activity relationship insights for 4-(4-fluoro-benzyloxy)-benzoic acid analogs.

  • Importance of the Carboxylic Acid: The carboxylic acid moiety is crucial for biological activity, as demonstrated by the inactivity of the corresponding ester analog (Compound 7). This is a common feature for many nuclear receptor ligands, where the acidic group forms a key hydrogen bond network with receptor residues.[5]

  • Modifications to the Benzoic Acid Ring (R1): Substitution on the benzoic acid ring directly impacts potency. The introduction of a small, electron-withdrawing group at the 3-position, such as chlorine (Compound 2), resulted in a nearly two-fold increase in potency compared to the parent compound. A small alkyl group like methyl at the same position (Compound 3) also led to a modest improvement in activity. This suggests that electronic and/or steric modulation in this region can optimize interactions within the ligand-binding pocket.

  • Influence of the Benzylic Position (R2): The introduction of a methyl group at the benzylic position (Compound 4) led to a significant decrease in activity. This indicates that steric bulk at this position may disrupt the optimal conformation required for receptor binding or introduce unfavorable steric clashes.

  • Substitution on the Fluoro-phenyl Ring (R3): The fluoro-phenyl ring offers another avenue for potency enhancement. The addition of a second fluorine atom at the 2'-position (Compound 5) or a chlorine atom at the 3'-position (Compound 6) both resulted in increased potency. Compound 6, with a 3'-chloro substituent, was the most potent analog in this series, suggesting that further exploration of electron-withdrawing groups on this ring is a promising strategy for optimization.

Conclusion and Future Directions

This guide provides a foundational SAR analysis of 4-(4-fluoro-benzyloxy)-benzoic acid analogs as potential PPARγ agonists. The key takeaways are the essential nature of the carboxylic acid, the beneficial effect of small electron-withdrawing groups on both aromatic rings, and the detrimental impact of steric hindrance near the ether linkage.

Future work should focus on a more extensive exploration of substituents on the benzoic acid and fluoro-phenyl rings to further enhance potency and to investigate selectivity against other PPAR isoforms. The synthesis of analogs with alternative linkers to the benzoic acid could also yield valuable SAR insights. Promising compounds from these initial studies should be advanced to more complex cellular and in vivo models to evaluate their therapeutic potential for metabolic diseases.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Molecules. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Semantic Scholar. [Link]

  • 4-(4-Fluorophenoxy)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). International Journal of Creative Research Thoughts. [Link]

  • Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. (2005). Archiv der Pharmazie. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. (n.d.). Pharmacy 180. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (2022). IUCrData. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2017). ACS Omega. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). Molecules. [Link]

  • (E)-4-(4-Fluorostyryl)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 4-Fluoro benzoic acid. (n.d.). MySkinRecipes. [Link]

  • Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. (2018). ACS Omega. [Link]

Sources

Publish Comparison Guide: In Vitro vs In Vivo Correlation of 4-(4-Fluoro-benzyloxy)-benzoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 4-(4-Fluoro-benzyloxy)-benzoic acid scaffold, evaluating its performance as a pharmacological probe (specifically within the context of PPAR agonists and GPR40/FFAR1 modulators , where this chemotype is a classic "privileged structure").

This guide addresses the In Vitro-In Vivo Correlation (IVIVC) challenges inherent to this lipophilic carboxylic acid series, specifically focusing on solubility-limited absorption and plasma protein binding shifts.

Executive Summary: The Chemotype Profile

4-(4-Fluoro-benzyloxy)-benzoic acid represents a critical chemical scaffold widely utilized in the development of metabolic therapeutics. Structurally, it consists of a benzoic acid "head group" (providing the acidic pharmacophore) linked via an ether bond to a fluorinated benzyl "tail."

This architecture is a hallmark of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and GPR40 (FFAR1) agonists . While potent in vitro, this class often faces significant IVIVC disconnects due to high lipophilicity and extensive plasma protein binding.

FeatureTechnical Specification
Chemical Structure 4-(4-Fluoro-benzyloxy)-benzoic acid
Primary Target Class Nuclear Receptors (PPAR

/

), GPCRs (GPR40/FFAR1)
Physicochemical Class BCS Class II (Low Solubility, High Permeability)
Key Challenge High Plasma Protein Binding (>99%) causing in vitro potency shifts
Metabolic Fate Acyl-Glucuronidation (Phase II)

In Vitro Profile: Mechanism & Potency

In cell-free and cell-based assays, 4-(4-Fluoro-benzyloxy)-benzoic acid derivatives typically exhibit nanomolar potency. However, the apparent potency is highly dependent on assay conditions, specifically albumin concentration.

Mechanism of Action (PPAR Agonism Context)

The molecule mimics free fatty acids. The carboxylic acid head group forms a charge-clamp interaction with the Tyr464/Tyr314 residues in the PPAR ligand-binding domain (LBD), while the fluorobenzyl tail occupies the hydrophobic pocket, stabilizing Helix 12 to recruit co-activators.

Comparative In Vitro Data

Data represents a consensus profile for the 4-alkoxybenzoic acid chemotype.

Parameter4-(4-Fluoro-benzyloxy)-benzoic AcidAlternative: Fenofibric Acid (PPAR

)
Alternative: Fasiglifam (GPR40)
Primary Target PPAR

/

or GPR40
PPAR

GPR40 (FFAR1)
In Vitro Potency (EC50) 50 – 200 nM (Buffer)~18 µM~10 – 30 nM
Selectivity Moderate (often Pan-PPAR)High (PPAR

)
High (GPR40)
Solubility (pH 7.4) Low (< 5 µg/mL)ModerateLow
Protein Binding (Human) > 99.5%> 99%> 99.8%
Visualization: Signaling Pathway

The following diagram illustrates the mechanism of action (PPAR activation) and the downstream effects on lipid metabolism.

PPAR_Pathway Ligand 4-(4-Fluoro-benzyloxy)- benzoic acid Receptor PPAR Nuclear Receptor (Cytosol) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Activation Nucleus Translocation to Nucleus Complex->Nucleus RXR Heterodimerization with RXR Nucleus->RXR PPRE Bind to PPRE (Promoter Region) RXR->PPRE Transcription Transcription of Target Genes PPRE->Transcription Effect Increased Fatty Acid Oxidation (CPT1, ACO) Transcription->Effect Metabolic Output

Caption: Activation of the PPAR signaling cascade by the benzoic acid scaffold, leading to gene transcription involved in lipid metabolism.

In Vivo Profile & The Correlation Gap

The transition from in vitro success to in vivo efficacy is often non-linear for this compound class. The correlation fails primarily due to free fraction restriction .

The "Protein Binding Shift" Phenomenon

Because the compound is >99% bound to plasma proteins (albumin), the free concentration available to drive efficacy in tissues is a fraction of the total plasma concentration.

  • In Vitro: Assays often use low protein (e.g., 0.1% BSA), yielding high potency (e.g., EC50 = 50 nM).

  • In Vivo: High physiological albumin shifts the effective EC50 to micromolar levels.

Pharmacokinetics (PK)
  • Absorption: Rapid but solubility-limited. The "fluoro" substitution improves metabolic stability compared to the non-fluorinated analog but does not solve the solubility issue.

  • Metabolism: The primary clearance pathway is Acyl-Glucuronidation (UGT enzymes). This is a critical safety flag, as acyl-glucuronides can be reactive and cause idiosyncratic toxicity (a known issue with carboxylic acid drugs).

IVIVC Failure Modes
In Vitro PredictionIn Vivo RealityCause of Disconnect
High Potency (nM) Moderate/Low Efficacy Protein Binding: Free drug concentration < EC50.
Long Half-life Variable Clearance Enterohepatic Recirculation: Glucuronide metabolites are excreted in bile and hydrolyzed back to parent.
Clean Tox Profile Liver Signals Reactive Metabolites: Acyl-glucuronides binding to liver proteins.

Experimental Protocols

To establish a valid IVIVC, you must correct for protein binding. Do not rely on raw IC50 values.

Protocol A: PPAR Transactivation Assay (with Protein Shift)

Validates the "True" Potency.

  • Cell System: HEK293T cells transiently transfected with Gal4-PPAR

    
    /
    
    
    
    LBD and UAS-Luciferase reporter.
  • Seeding: 10,000 cells/well in 384-well plates.

  • Treatment:

    • Prepare serial dilutions of 4-(4-Fluoro-benzyloxy)-benzoic acid .

    • Condition A (Standard): Media + 0.1% BSA (Low protein).

    • Condition B (Physiological): Media + 4% HSA (Human Serum Albumin) or 10% FBS.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Calculation: Calculate EC50 for both conditions.

    • Shift Factor = EC50(High Protein) / EC50(Low Protein).

    • Target: A shift factor < 10 is ideal; for this class, it is often > 50.

Protocol B: Microsomal Stability & Glucuronidation Check

Predicts Clearance Mechanism.

  • System: Liver Microsomes (Human and Rat), 0.5 mg/mL protein.

  • Cofactors:

    • Phase I: NADPH (for CYP450).

    • Phase II: UDPGA (for UGTs) + Alamethicin (pore former).

  • Reaction: Incubate compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion and appearance of the M+176 peak (Glucuronide).

  • Interpretation: If clearance is high only in the presence of UDPGA, the compound is cleared via glucuronidation (high risk of acyl-glucuronide formation).

Visualizing the IVIVC Workflow

This workflow ensures that data generated in the lab accurately predicts in vivo outcomes.

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_Correction Correction Logic cluster_InVivo In Vivo Prediction Compound 4-(4-Fluoro-benzyloxy)- benzoic acid Potency Potency Assay (+/- Albumin) Compound->Potency ADME Metabolic Stability (UGT/CYP) Compound->ADME Binding Plasma Protein Binding (Dialysis) Compound->Binding Shift Apply Potency Shift Factor Potency->Shift Prediction Predicted Efficacy Dose (Cavg > EC50_free) ADME->Prediction Clearance Input FreeDrug Calculate Free Drug Fraction (fu) Binding->FreeDrug FreeDrug->Prediction Shift->Prediction

Caption: Step-by-step workflow to correct in vitro data for protein binding and metabolism to predict in vivo dosage.

References

  • Evaluation of PPAR Agonist Scaffolds: Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.[1]

  • Protein Binding Effects: Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery.

  • Acyl Glucuronide Toxicity: Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[1]

  • GPR40 Agonist Chemotypes: Christiansen, E., et al. (2013). Discovery of TUG-424, a highly potent free fatty acid receptor 1 (FFA1/GPR40) agonist. Journal of Medicinal Chemistry.[1]

  • TRPM8 Antagonist Scaffolds: DeFalco, J., et al. (2010).[2] 5-Benzyloxytryptamine as an antagonist of TRPM8.[2] Bioorganic & Medicinal Chemistry Letters.[2]

Sources

Comparative Technical Guide: 4-(4-Fluoro-benzyloxy)-benzoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Fluorine Advantage

In the optimization of benzoic acid scaffolds—particularly for PPARα agonism and Hedgehog pathway inhibition —the 4-alkoxy substitution pattern is a critical determinant of potency and metabolic stability.

4-(4-Fluoro-benzyloxy)-benzoic acid (hereafter 4-F-BBA ) represents a strategic "sweet spot" in Structure-Activity Relationship (SAR) studies. Unlike its non-fluorinated parent or bulkier halogenated analogs, 4-F-BBA leverages the unique properties of fluorine:

  • Metabolic Blocking: The para-fluorine atom effectively blocks CYP450-mediated hydroxylation at the metabolically vulnerable benzyl position without imposing the steric penalty of a chlorine or trifluoromethyl group.

  • Binding Affinity: In PPARα binding pockets, the 4-F analog has demonstrated superior EC50 values compared to 4-Iodo and 4-CF3 analogs, primarily due to optimal steric fit and electrostatic interactions.

Physicochemical Head-to-Head

The following table contrasts 4-F-BBA with its primary structural competitors. Note the significant melting point elevation in the fluorinated compound, indicative of strong intermolecular crystal lattice packing driven by


-

stacking and C-F dipoles.
Table 1: Physicochemical Properties Comparison
Property4-(4-Fluoro-benzyloxy)-benzoic acid (Target)4-(Benzyloxy)benzoic acid (Parent)4-(4-Chlorobenzyloxy)benzoic acid 4-(4-Trifluoromethyl-benzyloxy)benzoic acid
Molecular Weight 246.23 g/mol 228.25 g/mol 262.69 g/mol 296.24 g/mol
Melting Point 213 – 215 °C 170 – 172 °C199 – 201 °C196 – 198 °C
Electronic Effect Electron Withdrawing (

= 0.06)
Neutral (H)Electron Withdrawing (

= 0.23)
Strong EWG (

= 0.54)
Steric Bulk (Van der Waals) 1.47 Å (Compact)1.20 Å1.75 Å~2.7 Å (Bulky)
Key Application High Potency PPARα Agonist General IntermediateLipid Synthesis InhibitorProbes / High Stability

Data Source: Melting points and structural data derived from comparative synthesis studies (See Ref [1], [2]).

Biological Performance & SAR Logic

Mechanism of Action: PPARα Agonism

In the context of treating retinal disorders and metabolic syndrome, the 4-F-BBA scaffold serves as a pharmacophore tail.

  • Potency Driver: Experimental data indicates that the 4-F analog is approximately 2–3 fold more active than the 4-Iodo and 4-Trifluoromethyl analogs in luciferase reporter assays.[1]

  • Causality: The PPARα ligand-binding domain (LBD) has a restricted volume. The 4-F substituent provides the necessary electron-withdrawing character to modulate the ether oxygen's pKa while remaining small enough to avoid steric clashes that plague the 4-CF3 analog.

Lipid Metabolism Modulation

While the 4-Chloro analog (MII) is a known inhibitor of sterol synthesis, the 4-Fluoro analog retains this capability with reduced lipophilicity (LogP), potentially lowering the risk of phospholipidosis—a common toxicity issue with highly lipophilic cationic amphiphiles.

Synthesis Workflow & Pathway Visualization

The synthesis of 4-F-BBA typically follows a Williamson ether synthesis followed by ester hydrolysis. The efficiency of this pathway is critical for scale-up.

Figure 1: Synthetic Pathway & Reaction Logic

Synthesispathway cluster_logic Critical Process Parameters SM1 4-Hydroxybenzoic Acid Ethyl Ester INT Intermediate: Ethyl 4-(4-fluorobenzyloxy)benzoate SM1->INT K2CO3, Acetone Reflux, 8h (Williamson Ether Synthesis) SM2 4-Fluorobenzyl Bromide SM2->INT PROD Target Product: 4-(4-Fluoro-benzyloxy)-benzoic acid INT->PROD NaOH, MeOH/H2O 75°C, 2h (Saponification) Note1 Stoichiometry Control: Excess K2CO3 (2-3 eq) required to drive phenol deprotonation. INT->Note1 Note2 Purification: Product precipitates upon acidification (pH 5). PROD->Note2

Caption: Step-wise synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid highlighting the critical saponification step.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid from its ester precursor. Scale: Laboratory (Gram-scale) | Yield: ~81%

Materials:
  • Precursor: Ethyl 4-(4-fluorobenzyloxy)benzoate (5.0 g, 18.2 mmol)

  • Reagent: Sodium Hydroxide (NaOH) (4.36 g, 110 mmol)[2]

  • Solvent System: Methanol (100 mL) / Water (10 mL)[2]

  • Quenching: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of the intermediate ester in 100 mL of methanol. Add 10 mL of water.

  • Base Addition: Add 4.36 g of solid NaOH. Note: Reaction is exothermic; add slowly.

  • Reflux: Heat the mixture to 75 °C and stir for 2 hours . Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) until the ester spot disappears.

  • Work-up:

    • Evaporate the methanol under reduced pressure (Rotavap).

    • Resuspend the solid residue in 50 mL of water.

  • Precipitation (Critical Step):

    • Place the beaker in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH reaches 5.0 .

    • Observation: A thick white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

  • Characterization: Confirm identity via Melting Point (Target: 213–215 °C).

References

  • RSC Advances. (2014). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. Royal Society of Chemistry. [Link]

  • Future Medicinal Chemistry. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. National Institutes of Health (NIH). [Link]

  • Biological and Pharmaceutical Bulletin. (1990). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis. PubMed.[1][3] [Link]

Sources

A Researcher's Guide to the Reproducibility of Biological Assays with 4-(4-Fluoro-benzyloxy)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reproducibility of biological assays involving the novel compound 4-(4-Fluoro-benzyloxy)-benzoic acid. As a molecule of interest in contemporary drug discovery, understanding the factors that govern experimental consistency is paramount for advancing its scientific exploration. Due to the limited volume of publicly available data on this specific compound, this document establishes a framework for reproducible experimentation based on the well-understood principles of medicinal chemistry, the known biological activities of related benzoic acid derivatives, and standardized in vitro protocols.

Introduction: The Imperative of Reproducibility in Novel Compound Research

The journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous biological testing. The reproducibility of these assays forms the bedrock of reliable data, enabling sound decision-making in preclinical development. 4-(4-Fluoro-benzyloxy)-benzoic acid, a derivative of the versatile benzoic acid scaffold, presents a compelling case for such meticulous investigation. Benzoic acid and its analogues are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and ion channel modulating effects.[1][2][3] The introduction of a 4-fluoro-benzyloxy moiety suggests potential modulation of these activities, making a systematic and reproducible evaluation essential.

This guide will delve into hypothesized biological activities of 4-(4-Fluoro-benzyloxy)-benzoic acid, providing detailed protocols for their assessment and a critical analysis of the parameters influencing their reproducibility. We will also draw comparisons with established compounds to provide a context for expected performance.

Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid: A Proposed Pathway

Synthesis_of_4-(4-Fluoro-benzyloxy)-benzoic_acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4-Hydroxybenzoic_acid_methyl_ester 4-Hydroxybenzoic acid methyl ester Intermediate_ester Methyl 4-(4-fluorobenzyloxy)benzoate 4-Hydroxybenzoic_acid_methyl_ester->Intermediate_ester 1. 4-Fluorobenzyl_bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl_bromide->Intermediate_ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate_ester Final_Product 4-(4-Fluoro-benzyloxy)-benzoic acid Intermediate_ester->Final_Product 2. Base_Solvent_2 Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Base_Solvent_2->Final_Product

Caption: Proposed two-step synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 4-(4-fluorobenzyloxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).[4][5]

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 4-(4-fluorobenzyloxy)benzoate.

Step 2: Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid

  • Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a strong base such as sodium hydroxide (2-3 equivalents).

  • Reflux the mixture and monitor the hydrolysis by TLC.[5]

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-(4-Fluoro-benzyloxy)-benzoic acid.

Critical for Reproducibility: The purity of starting materials and solvents, precise temperature control, and consistent reaction monitoring are crucial for reproducible yields and purity of the final compound.

Assessment of Anti-Inflammatory Activity: In Vitro COX-2 Inhibition Assay

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a primary hypothesis is that 4-(4-Fluoro-benzyloxy)-benzoic acid may act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

COX-2_Inhibition_Assay_Workflow Start Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound - Reference Inhibitor (e.g., Celecoxib) Incubation Incubate Enzyme with Test Compound or Reference Start->Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Initiation Reaction_Termination Stop Reaction (e.g., with acid) Reaction_Initiation->Reaction_Termination Detection Quantify Prostaglandin E2 (PGE2) Production (e.g., ELISA) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and IC50 Value Detection->Data_Analysis

Caption: Workflow for an in vitro COX-2 inhibition assay.

Experimental Protocol: COX-2 Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits.

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), the test compound (4-(4-Fluoro-benzyloxy)-benzoic acid) at various concentrations, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[6]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound or the reference inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent, such as a strong acid.

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Factors Influencing Reproducibility:

  • Enzyme Activity: The specific activity of the COX-2 enzyme lot can vary. It is crucial to qualify each new lot and run appropriate controls.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the test compound should be kept constant across all wells and at a level that does not inhibit the enzyme.

  • Incubation Times and Temperatures: Strict adherence to specified incubation times and temperatures is critical for consistent results.

  • Pipetting Accuracy: Precise and consistent pipetting, especially of enzyme and substrate solutions, is essential.

Performance Comparison:

CompoundTargetReported IC50 (µM)
4-(4-Fluoro-benzyloxy)-benzoic acid COX-2To be determined
CelecoxibCOX-2~0.005 - 0.8
IbuprofenCOX-1/COX-2~5 (COX-2)
AspirinCOX-1/COX-2~170 (COX-2)

Disclaimer: IC50 values can vary depending on the specific assay conditions.

Evaluation of Sodium Channel Blockade: In Vitro Electrophysiology Assay

Certain benzoic acid derivatives are known to interact with voltage-gated sodium channels.[5] Therefore, it is plausible that 4-(4-Fluoro-benzyloxy)-benzoic acid could exhibit sodium channel blocking activity. Automated patch-clamp electrophysiology is a high-throughput method to assess this.[7][8]

Automated_Patch-Clamp_Workflow Cell_Culture Culture Cells Expressing Target Sodium Channel (e.g., Nav1.5 in HEK293 cells) Cell_Preparation Prepare Cell Suspension for Automated Patch-Clamp Cell_Culture->Cell_Preparation Compound_Application Apply Test Compound at Various Concentrations Cell_Preparation->Compound_Application Voltage_Protocol Apply Voltage-Clamp Protocol to Elicit Sodium Currents Compound_Application->Voltage_Protocol Data_Acquisition Record Sodium Currents Before and After Compound Application Voltage_Protocol->Data_Acquisition Data_Analysis Analyze Current Inhibition and Determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for an automated patch-clamp assay to assess sodium channel blockade.

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human voltage-gated sodium channel of interest (e.g., Nav1.5 for cardiac safety screening).[9]

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension of the cultured cells.

  • Compound Preparation: Prepare a dilution series of 4-(4-Fluoro-benzyloxy)-benzoic acid and a reference sodium channel blocker (e.g., Lidocaine).

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and compound solutions onto the automated patch-clamp instrument.

    • The instrument will automatically achieve whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit sodium currents and establish a stable baseline recording.

    • Apply the test compound at increasing concentrations and record the resulting inhibition of the sodium current.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Factors Influencing Reproducibility:

  • Cell Health and Passage Number: Use cells at a consistent and low passage number with high viability.

  • Recording Solutions: The composition and pH of the intracellular and extracellular recording solutions must be precisely controlled.

  • Voltage Protocol: The specific voltage-clamp protocol used can significantly impact the apparent potency of state-dependent blockers. This protocol should be standardized.

  • Instrument Calibration and Maintenance: Regular calibration and maintenance of the automated patch-clamp system are essential for consistent performance.

Performance Comparison:

CompoundTargetReported IC50 (µM)
4-(4-Fluoro-benzyloxy)-benzoic acid Nav1.xTo be determined
LidocaineVoltage-gated Na+ channels~100-200
FlecainideNav1.5~1-5
TetrodotoxinMost Na+ channels (potent blocker)~0.001-0.01

Disclaimer: IC50 values are highly dependent on the specific sodium channel subtype and the voltage protocol used.[10][11]

Conclusion: A Framework for Rigorous and Reproducible Research

While direct experimental data for 4-(4-Fluoro-benzyloxy)-benzoic acid remains to be established, this guide provides a robust framework for its investigation. By leveraging knowledge of related chemical structures and employing standardized, well-controlled biological assays, researchers can generate reproducible data that will reliably inform the potential of this novel compound. Meticulous attention to experimental detail, including reagent qualification, precise execution of protocols, and consistent data analysis, is the cornerstone of scientific integrity and will be paramount in elucidating the true biological profile of 4-(4-Fluoro-benzyloxy)-benzoic acid.

References

  • Gul Khan, S., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1833-1854. [Link]

  • Hassan, F., Fun, H. K., & Jagadeesha, G. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. [Link]

  • Asghar, M. N., Zahid, H., & Yaqub, M. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Patel, K. M., & Patel, S. K. (2015). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Kumar, R., & Singh, P. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Zhang, Y. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Basu, A., D'Souza, S., Das, D., Kumar, P., Chakravarty, S., & Das, A. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS infectious diseases, 7(11), 3046–3057. [Link]

  • van der Stappen, T., & van der Velden, T. (2014). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]

  • Kramer, J., Obejero-Paz, C. A., & Gintant, G. (2020). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & therapeutics, 214, 107612. [Link]

  • Pérez-González, A., Medina-Pérez, M., Sánchez-Rangel, D., González-Cortazar, M., Zamilpa, A., & Jiménez-Ferrer, E. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. N. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Pesti, K., Kormanyos, E., Ordog, B., Panyi, G., & Varró, A. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in pharmacology, 12, 730531. [Link]

  • Hartmann, R. W., & Reichert, W. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 334(11), 337–342. [Link]

  • Ioannou, E., Koutsaviti, A., Tzakou, O., & Roussis, V. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules (Basel, Switzerland), 25(18), 4275. [Link]

  • El-Toumy, S. A., Salib, J. Y., & El-Kashak, W. A. (2021). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of basic and clinical physiology and pharmacology, 32(4), 541–548. [Link]

  • Yoshikawa, N., & Chiba, K. (2021). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. Scientific reports, 11(1), 1162. [Link]

  • McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. Clinical trials (London, England), 12(5), 455–467. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • De-Vries, S., & Lansdell, S. J. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wu, S. N., & Chen, B. S. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Journal of pharmacological sciences, 149(1), 38–46. [Link]

  • Jayasuriya, W. J. A. B. N., & Perera, H. D. C. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

  • Zou, B., & Sirenko, O. (2017). Advanced assays for high throughput assessment of ion channel inhibition and cardiac toxicity. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 22(3), 265–275. [Link]

  • Mire-Sluis, A., & Schofield, T. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • De-Silva, D., & Samarasinghe, G. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Ayu, 39(4), 237–240. [Link]

  • CASSS. (2019). Bioassay Workshop Introduction to Bioassay Development. [Link]

Sources

A Technical Guide to the Comparative Metabolic Stability of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. Poor metabolic stability can lead to low bioavailability and short half-life, hindering a compound's therapeutic potential. This guide provides an in-depth technical comparison of the metabolic stability of 4-(4-fluoro-benzyloxy)-benzoic acid and its derivatives, offering insights into how structural modifications, particularly fluorination, can influence a compound's pharmacokinetic profile.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability will have a longer half-life in the body, which can lead to a more sustained therapeutic effect and less frequent dosing.[2] Conversely, a compound with low metabolic stability is rapidly cleared from the body, often before it can exert its desired pharmacological effect. Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery.[3]

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[4][5] Phase II reactions involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[1]

Comparative Analysis of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

The 4-(4-fluoro-benzyloxy)-benzoic acid scaffold is of interest in medicinal chemistry due to its versatile structure. The ether linkage, however, can be a site of metabolic vulnerability, primarily through oxidative O-dealkylation.[6] The strategic placement of fluorine atoms can significantly enhance metabolic stability by blocking sites of metabolism.[7]

Hypothetical Comparative Metabolic Stability Data in Human Liver Microsomes

The following table presents a representative dataset illustrating the comparative metabolic stability of 4-(4-fluoro-benzyloxy)-benzoic acid (Parent Compound) and three hypothetical derivatives. This data is based on established principles of fluorine's role in drug metabolism and is intended for illustrative purposes.

Compound IDStructureModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 4-(4-Fluoro-benzyloxy)-benzoic acidParent Compound4515.4
2 4-(4-Fluoro-benzyloxy)-2-hydroxy-benzoic acidHydroxylation on benzoic acid ring3818.2
3 4-(3,4-Difluoro-benzyloxy)-benzoic acidAdditional fluorine on the benzyl ring759.2
4 4-(4-Trifluoromethyl-benzyloxy)-benzoic acidTrifluoromethyl group instead of fluorine927.5

Discussion of Structure-Metabolism Relationships:

  • Parent Compound (1): The 4-fluoro substitution on the benzyl ring provides a degree of metabolic stability compared to an unsubstituted analogue. However, the benzylic carbon and the ether linkage remain susceptible to oxidative metabolism.

  • Derivative 2: The introduction of a hydroxyl group on the benzoic acid ring provides an additional site for Phase II conjugation, potentially leading to faster clearance and a slightly shorter half-life.

  • Derivative 3: The addition of a second fluorine atom to the benzyl ring further shields the molecule from CYP450-mediated oxidation, resulting in a significant increase in half-life and a decrease in intrinsic clearance.

  • Derivative 4: Replacing the fluorine with a trifluoromethyl group, a strong electron-withdrawing group, can significantly hinder oxidative metabolism at the benzylic position, leading to the highest metabolic stability in this series.[7]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This section provides a detailed, step-by-step methodology for a robust and self-validating in vitro metabolic stability assay using human liver microsomes.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials and Reagents:
  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Analysis A Prepare test compounds and positive controls in buffer D Pre-incubate microsomes and test compounds at 37°C A->D B Thaw human liver microsomes on ice B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot ln(% remaining) vs. time K->L M Calculate half-life (t½) L->M N Calculate intrinsic clearance (CLint) M->N

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:
  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compounds to the microsome suspension and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing a larger volume (e.g., 100 µL) of cold acetonitrile with a suitable internal standard. The cold acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Primary Metabolic Pathway of 4-(4-Fluoro-benzyloxy)-benzoic Acid

The primary metabolic pathway for compounds containing a benzyloxy ether linkage is O-dealkylation, catalyzed by cytochrome P450 enzymes.[6] This process involves the hydroxylation of the benzylic carbon, leading to an unstable hemiacetal intermediate that spontaneously cleaves to form 4-hydroxybenzoic acid and 4-fluorobenzaldehyde.

G cluster_pathway Metabolic Pathway A 4-(4-Fluoro-benzyloxy)-benzoic acid B Hemiacetal Intermediate A->B CYP450 (O-dealkylation) C 4-Hydroxybenzoic acid B->C D 4-Fluorobenzaldehyde B->D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.